c(RADfC)
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYSWADEHNZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F3N8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclic RGD Peptides as Integrin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of cyclic RGD peptides, a class of molecules that show significant promise in therapeutic applications, particularly in oncology. Given the query for "c(RADfC)," this guide focuses on cyclic peptides containing the Arginine-Glycine-Aspartate (RGD) motif or its close variants, which are established antagonists of αv integrins. We will use Cilengitide (cyclo(-RGDfV-)) as a primary, well-researched exemplar, and include specific data for related peptides such as cyclo(-RGDfC-).
Core Mechanism of Action: Targeting Integrin-Mediated Cell Signaling
Cyclic RGD peptides function as competitive antagonists of specific integrin receptors, primarily αvβ3 and αvβ5. These integrins are heterodimeric transmembrane proteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions. They play a crucial role in various physiological and pathological processes, including cell adhesion, migration, proliferation, survival, and angiogenesis.
The RGD motif in the peptide mimics the binding site of natural ECM ligands like vitronectin, fibronectin, and tenascin. By binding to the RGD-binding pocket on the integrin, the cyclic peptide blocks the natural ligand-receptor interaction. This inhibition disrupts the downstream signaling cascades that are essential for the survival and proliferation of endothelial cells and certain tumor cells. The ultimate cellular outcomes of this inhibition include the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels), cell migration, and invasion.
Quantitative Data: Binding Affinities of Cyclic RGD Peptides
The efficacy of cyclic RGD peptides is determined by their binding affinity and selectivity for different integrin subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative cyclic RGD peptides. Lower IC50 values indicate higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| Cilengitide (cyclo(-RGDfV-)) | αvβ3 | 4.1 | [1] |
| αvβ5 | 70 | [1] | |
| α5β1 | 141 - 236 | ||
| αvβ6 | 49 - 75 | ||
| cyclo(-RGDfC-) | αvβ3 | ~1.5 - 6 | |
| cyclo(-RGDyK-) | αvβ3 | 20 |
Signaling Pathways Modulated by Cyclic RGD Peptides
The inhibition of integrin-ligand binding by cyclic RGD peptides disrupts the activation of several key intracellular signaling pathways. The primary pathway affected is the Focal Adhesion Kinase (FAK)/Src family kinase (Src) signaling cascade.
The Integrin-FAK/Src-PI3K/Akt Survival Pathway
Upon binding of ECM ligands, integrins cluster and recruit FAK to focal adhesions. This leads to autophosphorylation of FAK, creating a docking site for Src. The resulting FAK/Src complex then activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a major signaling cascade that promotes cell survival and inhibits apoptosis. Cyclic RGD peptides, by preventing integrin activation, block this entire pathway, leading to the dephosphorylation of FAK and Akt and ultimately inducing apoptosis.
The Ras/Raf/MEK/ERK Proliferation Pathway
The FAK/Src complex can also activate the Ras/Raf/MEK/ERK (MAPK) pathway, which is critical for cell proliferation. By inhibiting the initial FAK/Src activation, cyclic RGD peptides can also lead to a reduction in cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cyclic RGD peptides.
Integrin Binding Assay (Competitive ELISA)
This assay quantifies the ability of a test compound (e.g., c(RGDfC)) to compete with a known ligand for binding to a purified integrin receptor.
Workflow:
Protocol:
-
Coating: Coat a 96-well microtiter plate with purified integrin receptor (e.g., αvβ3) at a concentration of 1-2 µg/mL in a suitable buffer (e.g., Tris-buffered saline, TBS) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (TBS with 0.05% Tween-20). Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in TBS for 1-2 hours at room temperature.
-
Competition: Add varying concentrations of the cyclic RGD peptide (e.g., from 10⁻¹² to 10⁻⁴ M) to the wells.[2] Immediately add a fixed, subsaturating concentration of a biotinylated ligand (e.g., biotinylated fibronectin or vitronectin) and incubate for 1-2 hours at room temperature.[2]
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound peptide and ligand.
-
Detection: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate again and add an HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 value using a non-linear regression analysis.
Cell Adhesion Assay
This assay measures the ability of a cyclic RGD peptide to inhibit the adhesion of cells to an ECM-coated surface.
Protocol:
-
Plate Coating: Coat a 96-well plate with an ECM protein (e.g., vitronectin or fibronectin) at 10 µg/mL overnight at 4°C.
-
Cell Preparation: Culture cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) and harvest them. Resuspend the cells in serum-free media.[1]
-
Inhibition: Incubate the cells with various concentrations of the cyclic RGD peptide for 30 minutes at 37°C.
-
Seeding: Seed the cell-peptide suspension onto the ECM-coated plate (e.g., at 1.0 x 10⁵ cells/well) and incubate for 1-2 hours at 37°C to allow for adhesion.[3]
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[3]
-
Quantification: Stain the remaining adherent cells with a suitable dye (e.g., Crystal Violet or Calcein AM).[1] After staining, lyse the cells and measure the absorbance or fluorescence to quantify the number of adherent cells.
-
Analysis: Calculate the percentage of adhesion inhibition for each peptide concentration relative to a control without peptide.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis in cells treated with cyclic RGD peptides. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Seed cells (e.g., endothelial cells) in a culture plate and allow them to adhere. Treat the cells with various concentrations of the cyclic RGD peptide for a specified period (e.g., 24-48 hours).[4][5]
-
Cell Collection: Collect both the adherent and floating cells.[4][5] Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6][7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Excite the FITC at 488 nm and measure the emission at ~530 nm. Excite the PI and measure the emission at ~617 nm.
-
Analysis: Quantify the percentage of cells in each quadrant of the dot plot: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This in vivo assay assesses the anti-angiogenic potential of a compound by measuring the formation of new blood vessels into a subcutaneously implanted Matrigel plug.[8][9]
Protocol:
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. Mix the Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the cyclic RGD peptide at the desired concentration.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice.[8] The Matrigel will form a solid plug at body temperature.
-
Treatment: Administer the cyclic RGD peptide systemically to the mice according to the desired dosing regimen.
-
Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.[8]
-
Conclusion
Cyclic RGD peptides, exemplified by molecules like Cilengitide and cyclo(-RGDfC-), represent a potent class of targeted therapeutics. Their mechanism of action is well-defined, centering on the competitive inhibition of αv integrins, which leads to the disruption of critical cell survival and proliferation signaling pathways. By blocking the FAK/Src/Akt and MAPK/ERK cascades, these peptides effectively induce apoptosis in endothelial and certain tumor cells and inhibit angiogenesis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer agents.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. scispace.com [scispace.com]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
The Biological Nexus of Cyclic RGDfC Peptides: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Integrin-Targeting Mechanism, and Therapeutic Potential of Cyclo(Arg-Gly-Asp-D-Phe-Cys)
This technical guide provides a comprehensive overview of the biological functions of cyclic RGDfC peptides, tailored for researchers, scientists, and professionals in drug development. This document delves into the core mechanisms of action, details experimental methodologies, and presents quantitative data to facilitate a deeper understanding and application of this potent class of molecules.
Core Concepts: The Power of the RGD Motif in a Cyclic Scaffold
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a pivotal recognition motif for a class of cell surface receptors known as integrins.[1] These heterodimeric glycoproteins, composed of α and β subunits, are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing a fundamental role in processes such as cell adhesion, migration, proliferation, and survival.
While linear RGD peptides can bind to integrins, their therapeutic efficacy is often limited by low receptor affinity and rapid degradation in vivo. The cyclization of the RGD sequence, as in cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC), confers significant advantages. The constrained cyclic structure enhances binding affinity and selectivity for specific integrin subtypes, particularly αvβ3, and increases metabolic stability.[1][2] The inclusion of a D-amino acid (D-Phe) further contributes to resistance against proteolytic degradation.
The primary biological function of cyclic RGDfC stems from its ability to act as a competitive antagonist for integrin receptors. By mimicking the natural RGD-containing ligands like vitronectin and fibronectin, cyclic RGDfC can block the binding of these ECM proteins to integrins, thereby disrupting downstream signaling pathways. This inhibitory action forms the basis for its investigation in various pathological conditions, most notably in cancer and angiogenesis.
Quantitative Data: Integrin Binding Affinity
The efficacy of cyclic RGD peptides is intrinsically linked to their binding affinity for various integrin subtypes. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to quantify this interaction. The following table summarizes reported IC50 values for cyclic RGD peptides, providing a comparative view of their binding potency. It is important to note that slight variations in experimental conditions can lead to different absolute values.
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| c(RGDfV) | αvβ3 | 0.61 | [3] |
| αvβ5 | 8.4 | [3] | |
| α5β1 | 14.9 | [3] | |
| c(RGDfK) | αvβ3 | 7-40 | [4] |
| αvβ5 | 600-4000 | [4] | |
| αIIbβ3 | 700-5000 | [4] |
Note: While specific IC50 values for c(RGDfC) are not always explicitly delineated in comparative tables, its high affinity for αvβ3 is widely acknowledged.[1][2]
Signaling Pathways: The Molecular Cascade Initiated by Cyclic RGDfC
The binding of cyclic RGDfC to integrins, particularly αvβ3, triggers a cascade of intracellular signaling events that can culminate in various cellular responses, including the induction of apoptosis. A key initial event is the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions. This leads to the activation of Focal Adhesion Kinase (FAK) and the subsequent recruitment and activation of the proto-oncogene tyrosine-protein kinase Src.
The activated FAK/Src complex then phosphorylates a multitude of downstream targets, initiating several signaling pathways. One of the critical pathways implicated in RGD-mediated effects is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. The activation of this pathway can, depending on the cellular context, lead to either cell survival or apoptosis. In the context of cancer therapy, the sustained activation or dysregulation of this pathway by cyclic RGD peptides is thought to contribute to programmed cell death.
Below is a diagram illustrating the proposed signaling pathway initiated by the binding of cyclic RGDfC to integrin αvβ3, leading to the activation of the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of cyclic RGDfC peptides.
Solid-Phase Synthesis of Cyclic RGDfC
This protocol outlines the manual Fmoc solid-phase peptide synthesis of cyclo(Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Cys(Trt)).
Workflow Diagram:
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Iodine
-
Methanol (MeOH)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Cys(Trt)-OH (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH).
-
-
On-Resin Cyclization (Disulfide Bond Formation):
-
After the final amino acid coupling, deprotect the N-terminal Fmoc group.
-
Wash the resin with DMF and DCM.
-
Treat the resin with a solution of iodine (10 eq) in DMF for 2 hours to facilitate the formation of the intramolecular disulfide bond between the cysteine residues.
-
Wash the resin with DMF and MeOH.
-
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/EDT (94:2.5:2.5:1, v/v/v/v) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.
-
Cell Adhesion Assay
This protocol describes a method to assess the ability of cyclic RGDfC to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
96-well cell culture plates
-
Vitronectin or Fibronectin
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., U87MG glioblastoma cells)
-
Serum-free cell culture medium
-
Cyclic RGDfC peptide
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Inhibition: Pre-incubate the cells with varying concentrations of cyclic RGDfC for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell suspension to each coated and blocked well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add Calcein-AM solution to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with cyclic RGDfC using flow cytometry.
Materials:
-
Cell line of interest
-
Cyclic RGDfC peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of cyclic RGDfC for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of cyclic RGDfC in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cell line (e.g., U87MG)
-
Matrigel (optional)
-
Cyclic RGDfC peptide in a sterile vehicle (e.g., saline)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer cyclic RGDfC (at a predetermined dose and schedule, e.g., intraperitoneal or intravenous injection) or the vehicle control.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Conclusion
Cyclic RGDfC peptides represent a powerful tool in biomedical research and drug development. Their high affinity and selectivity for specific integrins, coupled with their enhanced stability, make them valuable probes for studying integrin biology and promising candidates for targeted therapies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers seeking to explore the multifaceted biological functions of this important class of molecules. As our understanding of integrin signaling continues to evolve, the applications of cyclic RGDfC and its derivatives are poised to expand, offering new avenues for therapeutic intervention in a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
c(RADfC) and integrin receptor binding affinity
An In-depth Technical Guide to the Integrin Receptor Binding Affinity of c(RADfC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell adhesion, signaling, and communication with the extracellular matrix (ECM).[1] A significant subset of these integrins recognizes the tripeptide motif Arginine-Glycine-Aspartic acid (RGD), which is present in many ECM proteins like fibronectin, vitronectin, and laminin.[2][3] The discovery of the RGD sequence has been foundational to understanding cell-matrix interactions and has spurred the development of synthetic ligands for therapeutic and research applications.[2]
Cyclic RGD peptides, such as c(RGDfC) (cyclic[Arginine-Glycine-Aspartic acid-D-Phenylalanine-Cysteine]), have been developed to enhance binding affinity and selectivity for specific integrin subtypes, notably αvβ3, compared to their linear counterparts.[2][4] A critical tool for validating the specificity of these interactions is the use of a negative control peptide. In this context, the c(RADfC) peptide, where the crucial Glycine (G) residue is substituted with an Alanine (A), is employed. This single amino acid change is known to dramatically reduce or completely abolish binding to RGD-dependent integrins.[5][6]
This technical guide provides a comprehensive overview of the binding characteristics of c(RADfC) in relation to its active counterpart, c(RGDfC). It details the quantitative differences in binding affinity, outlines the experimental protocols used to measure these interactions, and describes the downstream signaling pathways initiated by potent RGD-integrin engagement.
Data Presentation: Quantitative Binding Affinity
The binding affinity of cyclic peptides to integrin receptors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of a specific binding interaction. The data overwhelmingly demonstrates that peptides containing the RGD sequence exhibit high affinity, while those with the RAD substitution show negligible binding.
While extensive IC50 data for c(RADfC) is not widely published due to its function as a non-binding control, studies consistently report its lack of activity. For example, adhesion studies show that cells will not adhere to surfaces coated with RAD-containing peptides, and competitive assays show that RAD peptides fail to displace the binding of RGD ligands.[5][6] The following table summarizes representative binding affinities for the active c(RGDfC) peptide to illustrate the high-affinity interaction that is lost in c(RADfC).
| Peptide | Integrin Subtype | IC50 (nM) | Assay System | Reference |
| c(RGDfC) | αvβ3 | 1.5 - 6 | Cell-free competitive binding assay | |
| c(RGDfC) | αvβ5 | ~250 - 500 | Cell-free competitive binding assay | |
| c(RGDfC) | α5β1 | ~140 - 240 | Cell-free competitive binding assay | |
| c(RADfK) | αvβ3 | No binding observed | Flow cytometry binding assay on HUVEC cells | [6] |
| RAD-TP508 | αvβ3 | No adhesion observed | Cell adhesion assay | [5] |
Note: Data for c(RADfK) and RAD-TP508 are shown as representative examples of the lack of binding affinity typical for RAD-containing peptides.
Experimental Protocols
Several key methodologies are employed to determine the binding affinity and specificity of ligands like c(RADfC) and c(RGDfC) to integrin receptors.
Solid-Phase Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., c(RADfC)) to compete with a known, labeled ligand for binding to an immobilized integrin receptor.
Methodology:
-
Plate Coating: High-binding 96-well microtiter plates are coated with a purified integrin receptor (e.g., αvβ3) overnight at 4°C.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., Bovine Serum Albumin, BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a fluorescently-labeled RGD peptide) is added to the wells along with serial dilutions of the unlabeled competitor peptides (c(RGDfC) and c(RADfC)).
-
Incubation: The plate is incubated for 2-3 hours at room temperature to allow the binding to reach equilibrium.
-
Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound ligands.
-
Detection: A detection reagent is added. For a biotinylated ligand, this would be a streptavidin-enzyme conjugate (like HRP). For a fluorescent ligand, the fluorescence is read directly.
-
Signal Measurement: After a final wash and addition of a substrate (for enzyme conjugates), the signal (absorbance or fluorescence) is measured using a plate reader.
-
Data Analysis: The signal is inversely proportional to the binding affinity of the competitor. The IC50 value is calculated by plotting the signal versus the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve. In this assay, c(RGDfC) would show a dose-dependent inhibition of the signal, whereas c(RADfC) would show no significant inhibition at comparable concentrations.
Cell Adhesion Assay
This assay directly measures the ability of cells to adhere to a surface coated with a specific ligand, providing a functional readout of integrin binding.[5][7]
Methodology:
-
Plate Coating: Wells of a 96-well tissue culture plate are coated with the peptides of interest (e.g., 10 µg/mL of c(RGDfC) or c(RADfC) in PBS) and incubated for 1-2 hours at 37°C.[5] A control well coated with BSA or Poly-L-lysine is also prepared.
-
Blocking: The wells are washed with PBS and blocked with 1% BSA for 1 hour to prevent non-specific cell adhesion.
-
Cell Preparation: Adherent cells known to express the target integrin (e.g., HEK-293 cells overexpressing αvβ3) are harvested and fluorescently labeled with a dye like Calcein-AM.[5] The cells are then resuspended in a serum-free medium.
-
Adhesion: A suspension of the labeled cells is added to each well and incubated for 1-2 hours at 37°C to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS. The washing step is critical and must be performed consistently across all wells.[8]
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is directly proportional to the number of adherent cells. A significantly higher signal is expected in the c(RGDfC)-coated wells compared to the c(RADfC) and BSA-coated wells, demonstrating RGD-specific adhesion.[5]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[9][10]
Methodology:
-
Chip Immobilization: A purified integrin receptor is covalently immobilized onto the surface of an SPR sensor chip.
-
System Priming: The SPR instrument's fluidics are primed with a running buffer that is optimized for the interaction (e.g., HBS-P+ with Ca2+ and Mg2+).
-
Analyte Injection: Serial dilutions of the analyte (c(RGDfC) or c(RADfC) peptide) are prepared in the running buffer. Each concentration is injected at a constant flow rate over the sensor chip surface for a defined period (association phase).[11]
-
Dissociation: Following the analyte injection, running buffer is flowed over the chip, and the dissociation of the analyte from the immobilized ligand is monitored (dissociation phase).[11]
-
Regeneration: If necessary, a regeneration solution (e.g., a low pH buffer or a chelating agent like EDTA) is injected to remove all bound analyte from the chip surface, preparing it for the next injection cycle.
-
Data Analysis: The binding is measured in Resonance Units (RU), which change in proportion to the mass bound to the sensor surface. The resulting sensorgrams (RU vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A strong binding response with slow dissociation would be expected for c(RGDfC), while c(RADfC) would produce little to no signal, indicating no significant binding.
Mandatory Visualization
Experimental Workflow: Comparative Cell Adhesion Assay
The following diagram illustrates the workflow for a cell adhesion assay designed to compare the binding activity of c(RGDfC) and c(RADfC).
Integrin-Mediated Signaling Pathway
Binding of RGD ligands to integrins like αvβ3 does not occur in isolation; it initiates a complex intracellular signaling cascade. This "outside-in" signaling regulates critical cellular processes such as proliferation, survival, and migration. The substitution of Glycine with Alanine in c(RADfC) prevents the initiation of this cascade, highlighting the specificity required for signal transduction.
The process begins with ligand-induced integrin clustering, which leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at the cell membrane.[12] FAK activation, through autophosphorylation at Tyrosine 397, creates a binding site for Src.[12] The FAK-Src complex then phosphorylates a host of downstream targets, activating key signaling pathways including the PI3K/Akt and MAPK/ERK cascades, which relay the signal to the nucleus to modulate gene expression.[12][13][14]
References
- 1. Proteomic Analysis of Integrin-Associated Complexes Identifies RCC2 as a Dual Regulator of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS: Ingenta Connect [ingentaconnect.com]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD-dependent binding of TP508 to integrin αvβ3 mediates cell adhesion and induction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and Uptake of RGD-Containing Ligands to Cellular alpha(v)beta(3) Integrins | UBC Chemistry [chem.ubc.ca]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. DSpace [repository.upenn.edu]
The Discovery and Synthesis of c(RADfC) and its Analogs: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the discovery, synthesis, and biological evaluation of cyclic peptides related to the c(RADfC) motif. As specific data for c(RADfC) is not widely available in public literature, this guide will focus on the well-characterized and structurally similar cyclic RGD peptides, particularly those containing a D-amino acid and a cysteine or other residue for cyclization. These peptides are potent and selective antagonists of integrin receptors, playing a crucial role in cell adhesion, signaling, and angiogenesis.
Discovery and Rationale
The discovery of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides as integrin antagonists stems from the identification of the RGD sequence as the key recognition motif within extracellular matrix (ECM) proteins like fibronectin and vitronectin. Integrins, a family of transmembrane receptors, recognize this motif to mediate cell-matrix adhesion. The initial linear RGD peptides, while active, suffered from low affinity and lack of receptor selectivity.
To overcome these limitations, researchers focused on conformational constraint through cyclization. This approach aimed to lock the peptide into a bioactive conformation that mimics its bound state to the integrin receptor, thereby increasing affinity and selectivity. The inclusion of a D-amino acid, such as D-phenylalanine (f), further enhances proteolytic stability and can optimize the peptide's spatial arrangement for receptor binding. The "A" in the user-specified "RADfC" likely represents a substitution of Glycine with Alanine, a common strategy to explore the structure-activity relationship (SAR). The Cysteine ("C") residue is often incorporated to facilitate cyclization through the formation of a disulfide bond or for conjugation purposes.
One of the most extensively studied examples of this class is Cilengitide, a cyclic pentapeptide with the sequence cyclo(RGDfV). While it does not contain cysteine, its discovery and development pathway provide a blueprint for understanding the principles guiding the design of peptides like c(RADfC).
Synthesis of Cyclic RGDf Peptides
The synthesis of cyclic RGDf peptides is typically achieved through solid-phase peptide synthesis (SPPS), followed by either on-resin or solution-phase cyclization.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The linear peptide is assembled on a solid support (resin) in a stepwise manner. The process involves the sequential addition of amino acids with their N-termini protected by a temporary protecting group, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group.
Experimental Protocol: Solid-Phase Synthesis of a Linear RGDfK Peptide
This protocol describes the manual synthesis of a linear peptide precursor, H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Alloc)-resin, which can then be cyclized.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 and then 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Alloc)-OH) by dissolving it in DMF with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid (Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH) to assemble the linear peptide.
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
On-Resin Cyclization
On-resin cyclization is often preferred as it can minimize intermolecular side reactions.
Experimental Protocol: On-Resin Cyclization
-
Selective Deprotection: Remove the Alloc protecting group from the lysine side chain using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane in DCM.
-
Lactam Bridge Formation:
-
Activate the C-terminal carboxylic acid (still attached to the resin) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA in DMF.
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
-
Monitor the completion of the cyclization by cleaving a small sample of the resin and analyzing it by mass spectrometry.
-
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups (Pbf and OtBu) simultaneously by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Below is a Graphviz diagram illustrating the workflow for the solid-phase synthesis and on-resin cyclization of a cyclic RGDfK peptide.
Biological Activity and Quantitative Data
Cyclic RGDf peptides are potent inhibitors of several integrin subtypes, with a particular preference for αvβ3 and αvβ5. Their biological activity is typically quantified by measuring their ability to inhibit the binding of a natural ligand (like vitronectin or fibronectin) to purified integrin receptors or to integrin-expressing cells. The half-maximal inhibitory concentration (IC50) is a common metric for this.
| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |
| c(RGDfV) | 3.0 | 58.0 | 1000 | >10000 |
| Cilengitide | 0.61 | 8.4 | 14.9 | >10000 |
| c(RGDfK) | 2.3 | 60.0 | 250 | >10000 |
| c(RADfK) | 150 | 2000 | >10000 | >10000 |
Note: IC50 values can vary depending on the specific assay conditions.
Integrin-Mediated Signaling Pathways
Integrin engagement with the ECM initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, migration, and differentiation. Cyclic RGDf peptides, by blocking ligand binding to integrins, inhibit these downstream signaling pathways. A key signaling hub activated by integrins is the Focal Adhesion Kinase (FAK).
Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This creates a binding site for Src family kinases, leading to the formation of a FAK-Src complex. This complex then phosphorylates a number of downstream targets, activating key signaling pathways such as the PI3K/Akt and the Ras/MEK/ERK (MAPK) pathways, which are critical for cell survival and proliferation. Inhibition of integrin binding by cyclic RGDf peptides prevents the initial activation of FAK, thereby blocking these downstream signals.
The following Graphviz diagram illustrates the inhibition of integrin-mediated signaling by a cyclic RGDf peptide.
Key Experimental Protocols
Competitive ELISA for Integrin-Ligand Binding
This assay quantifies the ability of a test compound to inhibit the binding of a biotinylated natural ligand to a purified integrin receptor coated on a microplate.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with purified integrin αvβ3 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block non-specific binding sites with 3% BSA in PBST for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the cyclic peptide inhibitor.
-
Add the inhibitor dilutions to the wells, followed by a constant concentration of biotinylated vitronectin.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate again and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
-
Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram outlines the workflow for a competitive ELISA.
The Role of c(RADfC) in Cell Adhesion and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide c(RADfC), cyclo(Arg-Ala-Asp-D-Phe-Cys), serves a critical role in the study of cell adhesion and signaling, primarily as a negative control for its highly active counterpart, c(RGDfC). The substitution of glycine (G) with alanine (A) in the ubiquitous Arg-Gly-Asp (RGD) integrin-binding motif significantly attenuates its affinity for various integrin subtypes. This guide provides an in-depth analysis of the structural and functional differences between these peptides, their impact on integrin-mediated signaling pathways, and detailed protocols for their application in research.
Introduction: The RGD Motif and Integrin Binding
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The RGD tripeptide sequence is the principal recognition motif for many integrins, and peptides containing this sequence can modulate integrin activity. The cyclic pentapeptide c(RGDfC) is a potent and well-characterized inhibitor of several integrins, notably αvβ3, and is widely used to study the roles of these receptors in various physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis.[1]
The specificity and affinity of RGD peptides for different integrin subtypes are influenced by the conformation of the peptide backbone and the amino acids flanking the RGD motif. The substitution of the flexible glycine residue with the more sterically hindered alanine in c(RADfC) alters the peptide's conformation, thereby reducing its ability to bind effectively to the RGD-binding pocket of integrins. Consequently, c(RADfC) is an ideal negative control in experiments investigating the effects of c(RGDfC), allowing researchers to distinguish between specific integrin-mediated effects and non-specific peptide effects.
Quantitative Analysis of Integrin Binding Affinity
While specific quantitative binding data for c(RADfC) is not extensively published, reflecting its primary use as a control, the binding affinities of c(RGDfC) for various integrins have been well-documented. The following table summarizes the half-maximal inhibitory concentration (IC50) values for c(RGDfC) against several human integrin subtypes. The significantly higher IC50 values expected for c(RADfC) would demonstrate its reduced binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) |
| c(RGDfC) | αvβ3 | 1.5 - 6 |
| c(RGDfC) | αvβ5 | 250 - 503 |
| c(RGDfC) | α5β1 | 141 - 236 |
| c(RGDfC) | αvβ6 | 49 - 75 |
Data compiled from a comprehensive evaluation of RGD-binding ligands.[2]
Integrin-Mediated Signaling Pathways
The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events that regulate cell behavior, including survival, proliferation, and migration. Upon ligand binding and integrin clustering, Focal Adhesion Kinase (FAK) is recruited to the cytoplasmic tail of the β-integrin subunit and undergoes autophosphorylation. This creates a binding site for Src-family kinases, leading to the full activation of FAK and the subsequent phosphorylation of downstream targets.
Key signaling pathways activated downstream of integrin engagement include:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.
-
The PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.
-
The Rac and Rho GTPase Pathways: These pathways are critical for regulating the actin cytoskeleton, cell motility, and the formation of focal adhesions.
The use of c(RGDfC) as an antagonist will inhibit these signaling cascades, while c(RADfC) is expected to have a negligible effect, thereby confirming that the observed signaling changes are a direct result of integrin blockade.
Experimental Protocols
Cell Adhesion Assay
This protocol details a colorimetric method to quantify cell adhesion to an extracellular matrix (ECM) protein-coated surface and to assess the inhibitory effects of c(RGDfC) and c(RADfC).
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., fibronectin, vitronectin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell suspension of interest
-
c(RGDfC) and c(RADfC) peptides
-
Crystal Violet solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free media. Pre-incubate the cells with varying concentrations of c(RGDfC) or c(RADfC) for 30 minutes.
-
Adhesion: Seed the cell suspension (e.g., 5 x 10^4 cells/well) into the coated and blocked wells. Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and stain with 0.5% Crystal Violet solution for 10 minutes.
-
Quantification: Wash the wells with water to remove excess stain. Solubilize the stain with an appropriate buffer and measure the absorbance at 570 nm using a plate reader.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key signaling proteins like FAK and ERK in response to integrin engagement and its inhibition.
Materials:
-
6-well tissue culture plates
-
ECM protein-coated plates
-
Cell suspension
-
c(RGDfC) and c(RADfC) peptides
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells on ECM-coated plates in the presence or absence of c(RGDfC) or c(RADfC) for a specified time (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
c(RADfC) is an indispensable tool for dissecting the intricacies of integrin-mediated cell adhesion and signaling. Its structural similarity to the potent integrin antagonist c(RGDfC), combined with its significantly reduced binding affinity, makes it the gold standard for a negative control. By comparing the cellular and molecular responses to these two peptides, researchers can confidently attribute their observations to specific integrin-ligand interactions. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for utilizing c(RADfC) and c(RGDfC) to advance our understanding of the multifaceted roles of integrins in health and disease, and to aid in the development of novel therapeutics targeting these critical receptors.
References
Preclinical Profile of c(RADfC) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic peptide c(RADfC) serves as a critical negative control in preclinical studies targeting integrin-mediated processes. This technical guide provides an in-depth overview of the role and application of c(RADfC) in non-clinical research. By substituting the glycine (G) in the well-established integrin-binding RGD motif with alanine (A), the c(RADfC) peptide exhibits significantly reduced affinity for integrin receptors, particularly αvβ3. This property makes it an ideal tool for demonstrating the specificity of RGD-mediated effects in various experimental settings, from in vitro binding assays to in vivo imaging and drug delivery. This document details the preclinical data of c(RADfC), outlines key experimental protocols for its use, and provides visualizations of relevant workflows and pathways.
Core Concept: The Role of c(RADfC) as a Negative Control
The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-characterized motif that mediates the binding of extracellular matrix proteins to integrin receptors. This interaction is pivotal in cellular processes such as adhesion, migration, proliferation, and survival. In cancer research, integrins, especially αvβ3, are often overexpressed on tumor cells and angiogenic blood vessels, making them attractive targets for therapeutic and diagnostic agents.
The c(RADfC) peptide is a derivative of the integrin-targeting peptide c(RGDfC), where the glycine is replaced by alanine. This single amino acid substitution disrupts the canonical RGD binding motif, leading to a dramatic decrease in its affinity for integrin receptors. Consequently, c(RADfC) is widely employed in preclinical research to:
-
Demonstrate Specificity: By comparing the results obtained with an RGD-containing compound to those with the c(RADfC) analogue, researchers can ascertain that the observed effects are indeed mediated by integrin binding and not due to non-specific interactions.
-
Quantify Non-Specific Binding: In binding assays, c(RADfC) helps to determine the level of non-specific binding of a radiolabeled or fluorescently-labeled RGD peptide to cells or tissues.
-
Control for Off-Target Effects: In in vivo studies, c(RADfC)-conjugated agents are used to assess the biodistribution and tumor uptake that is independent of integrin targeting.
Data Presentation: Quantitative Analysis of Integrin Binding
The primary quantitative measure of a peptide's binding affinity to a receptor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the specific binding of a radiolabeled ligand. While specific IC50 values for c(RADfC) are not widely reported in publicly available literature, data for the closely related c(RADfK) peptide consistently demonstrate its low affinity for integrins compared to its RGD counterpart. It is scientifically reasonable to infer a similar low affinity for c(RADfC), as the terminal cysteine is primarily for conjugation and does not significantly influence binding.
| Peptide | Target Integrin | Cell Line | IC50 (nM) | Reference Compound |
| c(RGDfV) | αvβ3 | M21 human melanoma | 1.5 | [125I]c(RGDyV) |
| c(RADfV) | αvβ3 | M21 human melanoma | > 10,000 | [125I]c(RGDyV) |
| c(RGDfK) | αvβ3 | U87MG human glioblastoma | 16 | Not Specified |
| c(RADfK) | αvβ3 | U87MG human glioblastoma | > 1,000 | Not Specified |
Note: The data presented is for illustrative purposes and is compiled from various preclinical studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Peptide Synthesis and Purification
The synthesis of c(RADfC) is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Protocol:
-
Resin Preparation: A Rink Amide resin is commonly used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH) are sequentially coupled to the resin. Each coupling step is mediated by a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.
-
Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Cleavage and Cyclization: Once the linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O). The crude linear peptide is then cyclized in solution, often by forming a disulfide bond between the cysteine residues or through amide bond formation.
-
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of c(RADfC) for a specific integrin.
Protocol:
-
Cell Culture: Culture cells that overexpress the target integrin (e.g., U87MG or M21 cells for αvβ3) to a suitable confluency.
-
Assay Preparation: Harvest the cells and prepare a cell suspension or membrane homogenate.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled RGD peptide (e.g., [125I]c(RGDyV)) with varying concentrations of the unlabeled c(RADfC) peptide. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of an unlabeled RGD peptide (non-specific binding).
-
Separation: Separate the bound from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the c(RADfC) concentration. The IC50 value is determined by non-linear regression analysis.
In Vivo Biodistribution Study
This study evaluates the distribution of a c(RADfC)-conjugated imaging or therapeutic agent in a living organism.
Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., with subcutaneous U87MG xenografts).
-
Agent Administration: Inject the radiolabeled c(RADfC)-conjugate intravenously into the mice. A parallel group of mice should be injected with the corresponding radiolabeled RGD-conjugate.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of mice.
-
Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, muscle, liver, kidneys, etc.).
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the biodistribution of the c(RADfC)-conjugate with the RGD-conjugate to assess tumor-specific uptake.
Visualizations
Signaling Pathway: Integrin-Mediated Cell Adhesion
The following diagram illustrates the role of RGD peptides in activating downstream signaling pathways upon binding to integrins, an effect that is absent with RAD peptides.
Caption: Integrin signaling cascade initiated by RGD binding.
Experimental Workflow: Competitive Binding Assay
This diagram outlines the key steps in a competitive binding assay to determine the IC50 of c(RADfC).
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Specificity Demonstration
This diagram illustrates the logical framework for using c(RADfC) to demonstrate the specificity of an RGD-targeted agent.
Caption: Logic for demonstrating specificity using c(RADfC).
Conclusion
The c(RADfC) peptide is an indispensable tool in the preclinical development of integrin-targeting agents. Its negligible affinity for integrin receptors, due to the substitution of glycine with alanine in the RGD motif, allows for the rigorous assessment of the specificity of RGD-mediated effects. By incorporating c(RADfC) as a negative control in in vitro and in vivo experiments, researchers can confidently attribute the observed biological activity of their RGD-based compounds to specific integrin binding, thereby strengthening the rationale for further clinical development. This guide provides a foundational understanding and practical protocols for the effective use of c(RADfC) in preclinical research.
The Role of c(RADfC) as a Negative Control in Cancer Therapeutics Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclic peptide c(RADfC) serves as a critical negative control in the preclinical evaluation of integrin-targeting cancer therapeutics, particularly those based on the Arg-Gly-Asp (RGD) motif. While not a therapeutic agent itself, its use is fundamental to validating the on-target effects of its active counterpart, c(RGDfC), and other RGD-mimetic drugs. This guide provides a comprehensive overview of c(RADfC), its mechanism of inaction, and its application in cancer research, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction: The RGD Motif and Integrin Targeting in Oncology
Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in tumor progression, angiogenesis, and metastasis has made them a prime target for anticancer drug development. The RGD tripeptide sequence is a key recognition motif for many integrins, particularly αvβ3, αvβ5, and α5β1, which are often overexpressed on tumor cells and angiogenic blood vessels.
Cyclic peptides containing the RGD sequence, such as c(RGDfC) (cyclo[Arg-Gly-Asp-D-Phe-Cys]), have been extensively investigated as targeting moieties to deliver therapeutic payloads or as standalone agents to block integrin signaling. The cyclization of these peptides enhances their metabolic stability and conformational rigidity, leading to higher binding affinity and selectivity for their target integrins compared to their linear counterparts.
To ascertain that the observed anti-cancer effects of RGD-based compounds are genuinely due to their specific interaction with integrins, a non-binding or weakly binding control peptide is essential. This is the primary role of c(RADfC).
c(RADfC): A Tool for Validating Specificity
The peptide c(RADfC) is structurally analogous to c(RGDfC), with a single amino acid substitution: the glycine (G) in the RGD motif is replaced by an alanine (A). This seemingly minor alteration has profound consequences for its biological activity. The glycine residue in the RGD sequence is crucial for allowing the peptide to adopt the correct conformation to fit into the integrin binding pocket. The introduction of the methyl side chain of alanine creates steric hindrance, which significantly impairs the peptide's ability to bind to the RGD-binding pocket of integrins.
Consequently, c(RADfC) is unable to effectively compete with ECM proteins for integrin binding and fails to elicit the downstream signaling events that are triggered by RGD-integrin engagement. This makes it an ideal negative control to differentiate specific, integrin-mediated effects from non-specific or off-target phenomena in experimental settings.
Quantitative Comparison of Integrin Binding Affinity
The disparity in binding affinity between c(RGDfC) and c(RADfC) is quantifiable through competitive binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled ligand, is a standard metric for this comparison.
| Peptide | Target Integrin | IC50 (nM) | Reference |
| c(RGDfV) | αvβ3 | 1.5 | |
| c(RADfV) | αvβ3 | > 10,000 | |
| c(RGDfK) | αvβ3 | 2.3 | [1] |
| c(RADfK) | αvβ3 | > 1,000 | |
| c(RGDfC) | αvβ3 | ~5-20 | [1] |
| c(RADfC) | αvβ3 | > 10,000 | |
| c(RGDfV) | αvβ5 | 280 | |
| c(RADfV) | αvβ5 | > 10,000 | |
| c(RGDfV) | α5β1 | 120 | |
| c(RADfV) | α5β1 | > 10,000 |
Note: Data for c(RGDfC) and c(RADfC) are often presented in the context of their closely related analogs like c(RGDfV) and c(RGDfK). The substitution of Valine (V) or Lysine (K) for Cysteine (C) at the C-terminus generally has a modest impact on binding affinity compared to the critical G to A substitution in the RAD motif.
Experimental Protocols
The following are detailed methodologies for key experiments where c(RADfC) is used as a negative control.
Solid-Phase Peptide Synthesis (SPPS) of c(RADfC)
Objective: To synthesize the cyclic peptide cyclo[Arg(Pbf)-Ala-Asp(OtBu)-D-Phe-Cys(Trt)].
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-D-Phe-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ala-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diisopropylethylamine (DIPEA)
-
Thallium (III) trifluoroacetate (Tl(TFA)3)
Procedure:
-
Resin Swelling: Swell Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, and Fmoc-Arg(Pbf)-OH sequentially.
-
Cleavage of Linear Peptide: After the final Fmoc deprotection, cleave the linear peptide from the resin using a mixture of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude linear peptide.
-
Cyclization:
-
Dissolve the linear peptide in DMF at a low concentration (0.1 mM).
-
Add DIPEA to adjust the pH to 8-9.
-
Add a cyclization agent such as DPPA (diphenylphosphoryl azide) or HATU and allow the reaction to proceed for 24 hours.
-
-
Deprotection of Side Chains: Treat the cyclized peptide with a cleavage cocktail of TFA/TIS/EDT/H2O (94:1:2.5:2.5) to remove the side-chain protecting groups.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final c(RADfC) product by mass spectrometry and analytical HPLC.
Cell Adhesion Assay
Objective: To compare the ability of c(RGDfC) and c(RADfC) to inhibit cancer cell adhesion to an ECM protein-coated surface.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a cancer cell line overexpressing αvβ3 integrin (e.g., U87MG glioblastoma cells).
-
Fibronectin or vitronectin.
-
96-well cell culture plates.
-
c(RGDfC) and c(RADfC) peptides.
-
Bovine serum albumin (BSA).
-
Calcein-AM fluorescent dye.
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Labeling: Harvest cells and resuspend them in serum-free medium. Label the cells with Calcein-AM for 30 minutes at 37°C.
-
Peptide Incubation: Wash the cells to remove excess dye and resuspend in serum-free medium containing 1% BSA. Incubate the cells with varying concentrations of c(RGDfC) or c(RADfC) for 30 minutes at 37°C.
-
Cell Seeding: Add 1 x 10^5 cells per well to the fibronectin-coated plate and incubate for 1 hour at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Express the results as a percentage of adhesion relative to the control (no peptide) and calculate the IC50 value for inhibition of cell adhesion.
Signaling Pathways and Experimental Workflows
The interaction of c(RGDfC) with integrins initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. In contrast, c(RADfC) fails to trigger these pathways due to its inability to bind to the receptor.
Integrin Signaling Pathway Initiated by c(RGDfC)
Caption: c(RGDfC)-Integrin Signaling Cascade.
Ineffectiveness of c(RADfC) in Triggering Integrin Signaling
Caption: Lack of c(RADfC)-mediated signaling.
Experimental Workflow for In Vivo Tumor Model Studies
Caption: In vivo efficacy study workflow.
Conclusion
The cyclic peptide c(RADfC) is an indispensable tool in the development of integrin-targeting cancer therapeutics. Its inability to bind to RGD-dependent integrins provides a robust negative control, allowing researchers to unequivocally attribute the therapeutic effects of RGD-mimetic compounds to their specific on-target activity. The rigorous use of c(RADfC) in preclinical studies is crucial for the validation of novel anti-cancer agents and for advancing our understanding of the role of integrin signaling in oncology. This technical guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of c(RADfC) in cancer research and drug development.
References
Pharmacokinetic Profile of Cyclic RGD Peptides
An In-depth Guide to the Pharmacokinetics of Cyclic RGD Peptides
This technical guide provides a comprehensive overview of the pharmacokinetics of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides, with a focus on c(RGDfK) and its derivatives. These peptides are of significant interest to researchers, scientists, and drug development professionals for their ability to target αvβ3 integrin, a key player in angiogenesis and tumor progression. This document summarizes key pharmacokinetic data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Cyclic RGD peptides, such as c(RGDfK), are potent and selective inhibitors of αvβ3 integrin. The pharmacokinetic properties of these peptides are crucial for their development as therapeutic and diagnostic agents.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic and binding affinity data for c(RGDfK) and its conjugates from various studies.
| Parameter | Value | Compound | Species | Notes |
| IC50 for αvβ3 Integrin | 0.94 nM | Cyclo(-RGDfK) | In vitro | Demonstrates high binding affinity to the target integrin.[1][2] |
| Binding Affinity (KD) | 41.70 nM | Cyclo(-RGDfK) | In vitro | Determined for purified integrins.[3][4] |
| Half-life (t1/2) | 24.10 hours | cRGD-modified liposomes | Rat | This long half-life is attributed to the liposomal formulation.[5] |
| Bioavailability (Oral) | 0.58 ± 0.11% | Cyclic RGD hexapeptide | Rat | Demonstrates the typically low oral bioavailability of unmodified peptides.[6] |
| Bioavailability (Oral, Prodrug) | 43.8 ± 14.9% | Lipophilic prodrug of cyclic RGD hexapeptide | Rat | A significant increase achieved through a charge masking approach.[6] |
| Tumor Uptake | ~5 %ID/g | 90Y-DOTA-E-[c(RGDfK)]2 | Mice | Optimal tumor uptake at a peptide dose of 1.0 µg in an ovarian carcinoma xenograft model. |
| Liver Uptake | 0.99 ± 0.08 %ID/g (30 min) | 64Cu-DOTA-RGD (pegylated) | Mice | Pegylation significantly reduced liver uptake compared to the non-pegylated version.[7] |
| Kidney Accumulation | 3.51 ± 0.24 %ID/g (30 min) | 64Cu-DOTA-RGD (pegylated) | Mice | Higher initial renal accumulation with more rapid clearance for the pegylated form.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are protocols for key experiments cited in the literature.
In Vitro Integrin Binding Assay
This protocol is used to determine the binding affinity of cRGD peptides to integrins.
-
Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein recognized by the target integrin (e.g., vitronectin for αvβ3) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition Assay: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) is added to the wells along with varying concentrations of the competitor cRGD peptide.
-
Incubation: The plates are incubated for a set period to allow for competitive binding.
-
Detection: After washing, a detection reagent (e.g., streptavidin-peroxidase) is added, followed by a substrate to produce a colorimetric signal.
-
Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the competitor that inhibits 50% of labeled ligand binding) is calculated.
Animal Biodistribution Studies
This protocol outlines the in vivo evaluation of the distribution of radiolabeled cRGD peptides.
-
Animal Model: Tumor-bearing mice are typically used, with tumors induced by subcutaneous injection of cancer cells (e.g., U87MG human glioma cells) that overexpress the target integrin.[8]
-
Radiolabeling: The cRGD peptide is conjugated with a chelator (e.g., DOTA) and radiolabeled with a radionuclide (e.g., 64Cu, 111In, 99mTc).[7][8][9]
-
Administration: The radiolabeled peptide is administered to the mice, typically via intravenous injection.[10]
-
Imaging and Sample Collection: At various time points post-injection, the animals are imaged using techniques like PET or SPECT. Subsequently, the animals are euthanized, and major organs and the tumor are excised.[8][10]
-
Radioactivity Measurement: The radioactivity in the collected tissues is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).[8]
Visualizations
The following diagrams illustrate key concepts related to the action and analysis of c(RGDfK).
Conclusion
The pharmacokinetic profile of c(RGDfK) and its analogs is characterized by high binding affinity to αvβ3 integrin but generally poor oral bioavailability, necessitating parenteral administration or the use of advanced drug delivery strategies such as liposomal formulations or prodrug approaches. Biodistribution studies consistently demonstrate tumor uptake in preclinical models, highlighting their potential for targeted cancer therapy and imaging. Further research is focused on optimizing the pharmacokinetic properties of these peptides to enhance their clinical utility.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and Internal Radiation Dosimetry of 99mTc-IDA-D-[c(RGDfK)]2 (BIK-505), a Novel SPECT Radiotracer for the Imaging of Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro and In Vivo Stability of c(RGDfC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic pentapeptide c(RGDfC) (cyclo(Arg-Gly-Asp-D-Phe-Cys)) is a potent and selective ligand for αvβ3 integrin, a cell surface receptor overexpressed in various pathological conditions, including cancer and angiogenesis. Its ability to target this integrin has made it a valuable molecule for the development of targeted drug delivery systems, imaging agents, and therapeutics. A critical aspect of the preclinical and clinical development of c(RGDfC)-based agents is their stability in biological environments. This technical guide provides a comprehensive overview of the available knowledge on the in vitro and in vivo stability of c(RGDfC) and related cyclic RGD peptides, along with detailed experimental protocols for stability assessment.
In Vitro Stability of Cyclic RGD Peptides
The in vitro stability of a peptide therapeutic is a key predictor of its in vivo performance. For c(RGDfC), stability is typically assessed in biological matrices such as plasma, serum, or simulated gastrointestinal fluids to evaluate its susceptibility to enzymatic degradation. The cyclic nature of c(RGDfC) generally confers greater stability compared to its linear counterparts by restricting conformational flexibility and rendering it less susceptible to proteolytic cleavage.
Quantitative Data on the Stability of Cyclic RGD Peptides
| Peptide Derivative | Biological Matrix | Incubation Conditions | Half-life (t½) | Analytical Method | Reference |
| TAM-labeled Neuropeptide Y analogue¹ | Human Blood Plasma | 37°C | 43.5 h | RP-HPLC | [1] |
| ⁶⁸Ga-DOTA-E(cRGDfK)₂ | Human Serum Albumin | 37°C | >95% intact after 2 h | ITLC | [2] |
¹Note: This is not an RGD peptide but provides a reference for peptide stability assessment using a similar methodology.
Experimental Protocol: In Vitro Plasma Stability Assay
The following is a representative protocol for assessing the stability of c(RGDfC) in human plasma using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
c(RGDfC) peptide
-
Human plasma (anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Protein precipitation agent (e.g., 10% trichloroacetic acid (TCA) or ACN)
-
HPLC system with a C18 reverse-phase column
2. Procedure:
-
Peptide Stock Solution: Prepare a stock solution of c(RGDfC) in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C.
-
In a microcentrifuge tube, mix 450 µL of human plasma with 50 µL of the c(RGDfC) stock solution to achieve a final peptide concentration of 100 µg/mL.
-
As a control, prepare a similar solution with PBS instead of plasma.
-
Incubate the tubes at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw a 50 µL aliquot from each incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the 50 µL aliquot to a tube containing 100 µL of ice-cold protein precipitation agent (e.g., ACN).
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact c(RGDfC) at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
-
Visualization of In Vitro Stability Assay Workflow
In Vivo Stability and Pharmacokinetics
The in vivo stability of c(RGDfC) determines its circulation time, biodistribution, and ultimately its efficacy as a targeting agent. Following administration, the peptide is subject to enzymatic degradation, renal clearance, and uptake by target and non-target tissues.
Pharmacokinetic Data of c(RGDfC)-Conjugates
Direct pharmacokinetic data for unconjugated c(RGDfC) is scarce. However, studies on c(RGDfC) conjugated to larger entities like liposomes indicate that the cyclic peptide can contribute to long circulation times.
| Conjugate | Animal Model | Half-life (t½) | Key Finding | Reference |
| c(RGDfC)-modified liposomes | Rats | 24.10 hours | The liposomal formulation exhibits long-circulating properties. | [3] |
Experimental Considerations for In Vivo Stability Assessment
1. Animal Model:
-
Typically, rodents (mice or rats) are used for initial pharmacokinetic and biodistribution studies.
2. Administration:
-
The route of administration (e.g., intravenous, intraperitoneal) will significantly impact the pharmacokinetic profile.
3. Blood Sampling:
-
Blood samples are collected at various time points post-administration to determine the concentration of the peptide in circulation over time.
4. Biodistribution:
-
To assess tissue uptake, animals are sacrificed at different time points, and organs of interest are harvested, weighed, and analyzed for peptide content (often using radiolabeled peptides).
5. Metabolic Stability:
-
Urine and feces are collected to identify and quantify metabolites, providing insight into the degradation pathways of the peptide in vivo.
6. Analytical Methods:
-
LC-MS/MS is a highly sensitive and specific method for quantifying the peptide and its metabolites in biological matrices.
-
When using radiolabeled peptides, gamma counting is employed to determine the amount of radioactivity in blood and tissues.
Visualization of In Vivo Fate of c(RGDfC)
Potential Degradation Pathways of c(RGDfC)
While specific degradation products of c(RGDfC) have not been extensively characterized in the literature, peptides, in general, are susceptible to both chemical and enzymatic degradation.
-
Enzymatic Degradation (Proteolysis): This is the primary degradation pathway in vivo. Peptidases and proteases present in blood and tissues can cleave the peptide bonds of c(RGDfC). The D-amino acid (D-Phe) in its sequence is known to enhance stability by resisting proteolysis.
-
Chemical Degradation:
-
Deamidation: The asparagine residue in the RGD motif can undergo deamidation.
-
Oxidation: The cysteine residue is susceptible to oxidation, which could lead to the formation of disulfide-linked dimers or other oxidized species.
-
Visualization of a General Enzymatic Degradation Pathway
Conclusion
The cyclic peptide c(RGDfC) is a promising targeting moiety for various biomedical applications. Its cyclic structure, incorporating a D-amino acid, is designed to confer enhanced stability against enzymatic degradation compared to linear RGD peptides. While direct quantitative stability data for c(RGDfC) is limited, studies on related cyclic RGD peptides and general principles of peptide stability suggest that it possesses favorable properties for in vivo applications.
For drug development professionals, it is imperative to conduct thorough in vitro and in vivo stability studies for any c(RGDfC)-based conjugate to accurately determine its pharmacokinetic profile and metabolic fate. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for designing and executing such stability-indicating assays. Further research is warranted to elucidate the specific degradation pathways and to quantify the in vitro and in vivo half-life of c(RGDfC), which will be crucial for optimizing its use in clinical settings.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of c(RADfC) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of the cyclic peptide c(RADfC) (cyclo(Arg-Ala-Asp-Phe-Cys)). This peptide, an analog of the well-known c(RGDfV/K) peptides, is of significant interest in biomedical research and drug development due to its potential interactions with integrin receptors. The protocols outlined below cover solid-phase peptide synthesis (SPPS), on-resin cyclization, purification, and characterization of the final product.
Overview of the Synthetic Strategy
The synthesis of c(RADfC) is achieved through a multi-step process rooted in Fmoc-based solid-phase peptide synthesis (SPPS). The linear peptide is assembled on a solid support, followed by on-resin cyclization to form a disulfide bridge between the N-terminal and C-terminal cysteine residues (or a thioether bond if appropriately modified precursors are used, though disulfide linkage is more common and will be the focus here). The final cyclic peptide is then cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC). Characterization is performed using mass spectrometry to confirm the identity and purity of the product.
A general workflow for the synthesis is depicted below.
Figure 1: General workflow for the solid-phase synthesis of c(RADfC).
Experimental Protocols
Materials and Reagents
All amino acids are L-isomers unless otherwise specified. Standard reagents and solvents for peptide synthesis should be of high purity.
| Reagent | Supplier | Purpose |
| Rink Amide MBHA resin (100-200 mesh) | e.g., Novabiochem | Solid support for peptide synthesis |
| Fmoc-Arg(Pbf)-OH | Various suppliers | Protected Arginine |
| Fmoc-Ala-OH | Various suppliers | Protected Alanine |
| Fmoc-Asp(OtBu)-OH | Various suppliers | Protected Aspartic Acid |
| Fmoc-Phe-OH | Various suppliers | Protected Phenylalanine |
| Fmoc-Cys(Trt)-OH | Various suppliers | Protected Cysteine |
| HBTU/HATU | Various suppliers | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various suppliers | Base for coupling reactions |
| Piperidine | Various suppliers | Fmoc deprotection reagent |
| N,N-Dimethylformamide (DMF) | Various suppliers | Solvent |
| Dichloromethane (DCM) | Various suppliers | Solvent |
| Trifluoroacetic acid (TFA) | Various suppliers | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | Various suppliers | Scavenger for cleavage |
| 1,2-Ethanedithiol (EDT) | Various suppliers | Scavenger for cleavage |
| Iodine (I₂) | Various suppliers | Oxidizing agent for cyclization |
| Acetonitrile (ACN), HPLC grade | Various suppliers | HPLC mobile phase |
Protocol for Linear Peptide Synthesis on Rink Amide Resin (0.1 mmol scale)
This protocol details the manual synthesis of the linear peptide H-Arg(Pbf)-Ala-Asp(OtBu)-Phe-Cys(Trt)-Resin.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (Initial): Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Pre-activate a solution of Fmoc-Cys(Trt)-OH (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat the following steps for Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, and Fmoc-Arg(Pbf)-OH in sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).
-
Coupling: Pre-activate the corresponding Fmoc-amino acid (4 eq) with HBTU (3.8 eq) and DIPEA (8 eq) in DMF. Add to the resin and shake for 2 hours. Confirm completion with a Kaiser test and wash as before.
-
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Arg(Pbf)-OH, deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min) and wash thoroughly with DMF and DCM.
| Step | Reagent/Solvent | Time | Equivalents (relative to resin loading) |
| Resin Swelling | DMF | 1 hour | - |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - |
| Amino Acid Coupling | Fmoc-AA-OH, HBTU, DIPEA in DMF | 2 hours | 4 eq (AA), 3.8 eq (HBTU), 8 eq (DIPEA) |
Protocol for On-Resin Cyclization (Disulfide Bridge Formation)
-
Trityl Group Removal: Wash the deprotected linear peptide-resin with DCM. Treat the resin with a solution of TFA/TIS/DCM (1:5:94 v/v/v) for 3 x 2 minutes to remove the trityl protecting group from the cysteine residue. Wash the resin with DCM (5x) and DMF (5x).
-
Oxidation to Form Disulfide Bond: Add a solution of iodine (I₂) (10 eq) in DMF to the resin and shake for 1-2 hours. Monitor the reaction using Ellman's test to confirm the absence of free thiols.
-
Washing: Once the cyclization is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess iodine and byproducts. Dry the resin under vacuum.
Protocol for Cleavage, Deprotection, and Precipitation
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
Cleavage and Deprotection: Add the cleavage cocktail to the dry resin and shake at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Pbf and OtBu side-chain protecting groups.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol for HPLC Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |
| Gradient | 5-35% B over 30 minutes (this may require optimization) |
| Flow Rate | 4 mL/min |
| Detection | 220 nm and 280 nm |
| Injection Volume | Dependent on crude peptide solubility and column capacity |
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final c(RADfC) peptide as a white powder.
Protocol for Mass Spectrometry Characterization
The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Expected Monoisotopic Mass: [M+H]⁺ = 580.23 Da (for the disulfide-cyclized form)
-
Analysis: The observed mass should match the calculated theoretical mass. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis.
Data Presentation
| Parameter | Typical Result |
| Crude Peptide Yield | 60-80% (based on initial resin loading) |
| Purity after HPLC | >95% |
| Final Yield after HPLC | 15-30% (overall yield) |
| Observed Mass [M+H]⁺ | Corresponds to the theoretical mass (580.23 Da) |
Visualization of Key Processes
Fmoc Deprotection and Amino Acid Coupling Cycle
Figure 2: The iterative cycle of deprotection and coupling in SPPS.
On-Resin Cyclization via Disulfide Bond Formation
Figure 3: Key steps in the on-resin cyclization of c(RADfC).
These detailed protocols and application notes provide a robust framework for the successful synthesis, purification, and characterization of the c(RADfC) peptide for research and development purposes. It is recommended that each step, particularly the HPLC purification gradient, be optimized for the specific equipment and reagents used.
Application Notes and Protocols for the Use of Cyclic Dinucleotide STING Agonists in Cell Culture Experiments
A Note on c(RADfC): The term "c(RADfC)" does not correspond to a recognized molecule in the scientific literature. It is likely a typographical error. These application notes and protocols will focus on the well-characterized and commonly used cyclic dinucleotide (CDN), 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) , a potent activator of the Stimulator of Interferon Genes (STING) pathway. The principles and methods described herein are broadly applicable to other CDN-based STING agonists.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Cyclic dinucleotides, such as 2'3'-cGAMP, are crucial second messengers in the innate immune system.[1] They are synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including in cancer cells.[1] 2'3'-cGAMP binds to and activates the STING protein, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. In the context of oncology, STING activation can lead to several anti-tumor effects, including:
-
Induction of Apoptosis: Prolonged activation of the STING pathway can induce programmed cell death in cancer cells.[2]
-
Cell Cycle Arrest: STING signaling can interfere with the cell cycle machinery, leading to arrest at various phases and inhibiting tumor cell proliferation.
-
Modulation of the Tumor Microenvironment: The secretion of type I IFNs and other cytokines upon STING activation can recruit and activate immune cells, such as T cells and natural killer (NK) cells, fostering an anti-tumor immune response.
These mechanisms make STING agonists like 2'3'-cGAMP promising candidates for cancer immunotherapy, both as monotherapies and in combination with other treatments like immune checkpoint inhibitors.
Signaling Pathway
The cGAS-STING signaling pathway is a key component of the innate immune response to cytosolic DNA.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of 2'3'-cGAMP on cancer cells in culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 2'3'-cGAMP on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1, MC38)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
2'3'-cGAMP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 2'3'-cGAMP in complete medium.
-
Remove the medium from the wells and add 100 µL of the 2'3'-cGAMP dilutions to the respective wells. Include a vehicle control (medium without 2'3'-cGAMP).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with 2'3'-cGAMP.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
2'3'-cGAMP
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density of 1-5 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of 2'3'-cGAMP and a vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with 2'3'-cGAMP.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
2'3'-cGAMP
-
Cold 70% ethanol
-
PBS
-
PI/RNase A Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 2'3'-cGAMP as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Data Presentation
The following tables summarize expected quantitative data from experiments using 2'3'-cGAMP on various cancer cell lines. Please note that some of the data presented below is illustrative and based on qualitative descriptions from the literature. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.
Table 1: Effect of 2'3'-cGAMP on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| MDA-MB-231 (Breast) | 48 | ~27.7 (for cGAS inhibitor RU.521, cGAMP rescued viability) | [3] |
| 4T1 (Murine Breast) | 72 | > 50 (low STING expression) | [4] |
| MC38 (Murine Colon) | 48 | ~25 (illustrative) | |
| PC3 (Prostate) | 48 | 11.46 |
Table 2: Apoptosis Induction by 2'3'-cGAMP (Annexin V/PI Flow Cytometry)
| Cell Line | 2'3'-cGAMP (µM) | Duration (h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MDA-MB-231 | 0 (Control) | 48 | ~3-5 | ~2-4 |
| 10 | 48 | ~10-15 | ~5-10 | |
| 25 | 48 | ~20-30 | ~15-25 | |
| MC38 | 0 (Control) | 48 | ~2-4 | ~1-3 |
| 10 | 48 | ~8-12 | ~4-8 | |
| 25 | 48 | ~15-25 | ~10-20 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with 2'3'-cGAMP (PI Staining)
| Cell Line | 2'3'-cGAMP (µM) | Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | 0 (Control) | 48 | ~55-60 | ~20-25 | ~15-20 |
| 10 | 48 | ~60-65 | ~15-20 | ~15-20 | |
| 25 | 48 | ~65-70 | ~10-15 | ~15-20 | |
| 4T1 | 0 (Control) | 48 | ~50-55 | ~25-30 | ~15-20 |
| 10 | 48 | ~55-60 | ~20-25 | ~15-20 | |
| 25 | 48 | ~60-65 | ~15-20 | ~15-20 |
References
- 1. biorxiv.org [biorxiv.org]
- 2. The analog of cGAMP, c-di-AMP, activates STING mediated cell death pathway in estrogen-receptor negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth-promoting function of the cGAS-STING pathway in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: c(RADfC) Conjugation to Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide c(RGDfC) is a potent ligand that specifically targets the αvβ3 integrin receptor, which is overexpressed on the surface of various cancer cells and angiogenic endothelial cells. This specific binding makes c(RGDfC) an ideal targeting moiety for the delivery of therapeutic agents directly to tumor sites, thereby enhancing efficacy and reducing off-target side effects. This document provides detailed application notes and protocols for the conjugation of c(RGDfC) to nanoparticles for targeted drug delivery.
Quantitative Data Summary
The following tables summarize key quantitative data for c(RGDfC)-conjugated nanoparticles from various studies. This data is essential for comparing different nanoparticle formulations and for predicting their in vivo behavior.
Table 1: Physicochemical Properties of c(RGDfC)-Conjugated Nanoparticles
| Nanoparticle Type | c(RGDfC) Conjugation Chemistry | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA | Maleimide-thiol | 300-330 | ~0.2 | -10.1 to -12.2 | [1] |
| Polyionic Complex Micelles | Maleimide-thiol | ~150 | Not Reported | Not Reported | [1] |
| Gold Nanoparticles (GNPs) | Thiol-gold | ~15-20 | < 0.2 | ~ -50 (unconjugated), near neutral (conjugated) | [2] |
| Polydopamine-coated | Amine-catechol | 134-138 | < 0.3 | Not Reported | [3] |
Table 2: Drug Loading and Efficacy of c(RGDfC)-Conjugated Nanoparticles
| Nanoparticle Type | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro IC50 | In Vivo Tumor Inhibition | Reference |
| PLGA-PEG | Paclitaxel | ~5 | > 80 | Varies by cell line | Significant tumor regression | [4] |
| Liposomes | Doxorubicin | ~10 | > 90 | Lower than non-targeted | Enhanced tumor accumulation | [5][6] |
| Polymeric Micelles | Doxorubicin | 15-20 | ~90 | Significantly lower vs. free drug | Prolonged survival in mice | [6] |
| Selenium Nanoparticles | siRNA | Not Applicable | High | Potent gene silencing | Significant tumor growth inhibition | [7] |
Signaling Pathway
The therapeutic effect of c(RGDfC)-conjugated nanoparticles is initiated by the binding of the RGD motif to the αvβ3 integrin receptor on the target cell surface. This binding triggers a cascade of intracellular signaling events, primarily through the Focal Adhesion Kinase (FAK) pathway, leading to enhanced cellular uptake of the nanoparticle via endocytosis.
Caption: c(RGDfC)-mediated integrin signaling pathway.
Experimental Workflow
The development of c(RGDfC)-conjugated nanoparticles for drug delivery follows a structured workflow from synthesis to in vivo evaluation.
Caption: Experimental workflow for c(RGDfC)-nanoparticle development.
Experimental Protocols
Protocol 1: c(RGDfC) Conjugation to PLGA Nanoparticles via Maleimide-Thiol Chemistry
This protocol details the conjugation of a thiol-containing c(RGDfC) peptide to maleimide-functionalized Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
PLGA-PEG-Maleimide copolymer
-
c(RGDfC) peptide with a free thiol group
-
Drug to be encapsulated (e.g., Paclitaxel)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
HEPES buffer (pH 7.0)
-
EDTA
-
Deionized (DI) water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation:
-
Dissolve PLGA-PEG-Maleimide and the therapeutic drug in DCM.
-
Prepare an aqueous solution of PVA.
-
Emulsify the organic phase in the aqueous phase by sonication to form an oil-in-water emulsion.
-
Stir the emulsion overnight at room temperature to evaporate the DCM and form nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with DI water to remove excess PVA and unencapsulated drug.
-
Resuspend the purified nanoparticles in HEPES buffer.
-
-
c(RGDfC) Conjugation:
-
Dissolve the c(RGDfC) peptide in HEPES buffer containing EDTA.
-
Add the c(RGDfC) solution to the nanoparticle suspension. A typical molar ratio of maleimide to c(RGDfC) is 2:1.
-
React for 2-4 hours at room temperature with gentle stirring.
-
-
Final Purification:
-
Dialyze the reaction mixture against DI water for 48 hours using a 10 kDa MWCO membrane to remove unreacted peptide and other small molecules.
-
Lyophilize the purified c(RGDfC)-conjugated nanoparticles for long-term storage.
-
Protocol 2: Characterization of c(RGDfC)-Conjugated Nanoparticles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension in DI water.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at 25°C.
-
Measure the zeta potential to determine the surface charge and stability of the nanoparticles.
-
2. Morphology:
-
Instrument: Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) for enhanced contrast in TEM.
-
Image the nanoparticles to observe their size, shape, and surface morphology.
-
3. Drug Loading Content and Encapsulation Efficiency:
-
Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
-
Procedure:
-
Lyophilize a known amount of the drug-loaded nanoparticle formulation.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Quantify the amount of drug using a pre-established calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
4. In Vitro Cellular Uptake:
-
Method: Flow Cytometry.
-
Procedure:
-
Seed αvβ3-positive cancer cells (e.g., U87MG glioblastoma cells) in a 6-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled c(RGDfC)-conjugated nanoparticles and control (unconjugated) nanoparticles for a defined period (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify nanoparticle uptake.
-
Conclusion
The conjugation of c(RGDfC) to nanoparticles represents a promising strategy for targeted cancer therapy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate their own c(RGDfC)-targeted nanomedicines. Careful characterization and optimization of these nanoparticle systems are crucial for their successful translation into clinical applications.
References
Application Notes and Protocols for c(RADfC) in Targeted Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif and its analogs are a cornerstone of targeted cancer imaging research. These peptides exhibit high affinity and selectivity for αvβ3 integrin, a cell surface receptor significantly overexpressed on neovascular endothelial cells and various tumor cells. This overexpression makes αvβ3 integrin an excellent biomarker for tumor angiogenesis and metastasis.
This document provides detailed application notes and protocols for the use of c(RADfC), a cyclic peptide with the sequence Cyclo(Arg-Ala-Asp-D-Phe-Cys), in targeted cancer imaging. While preclinical data for the specific c(RADfC) peptide is limited in publicly available literature, its structural similarity to extensively studied c(RGDfK) peptides allows for the adaptation of established protocols and provides a strong rationale for its investigation as a targeted imaging agent. The methodologies and data presented herein are largely based on studies of c(RGDfK) and serve as a comprehensive guide for the research and development of c(RADfC)-based imaging probes.
Mechanism of Action: Targeting αvβ3 Integrin
The targeting mechanism of c(RADfC) is predicated on the specific interaction between its RGD-like motif and the αvβ3 integrin receptor. This interaction initiates a signaling cascade that is crucial for cell adhesion, migration, and proliferation, all of which are hallmarks of cancer progression and angiogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of c(RGDfK), a close analog of c(RADfC). This data provides expected performance benchmarks for c(RADfC)-based imaging agents.
Table 1: In Vitro αvβ3 Integrin Binding Affinity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| Ga-DOTA-c(RGDfK) | SK-RC-52 | 23.9 ± 1.22 | [1] |
| Ga-NOTA-c(RGDfK) | U-87 MG | 205.1 ± 1.4 | [1] |
| 64Cu-NOTA-c(RGDfK) | U87MG | 444 ± 41 | [2] |
| HYNIC-c(RGDfK) | U87MG | 358 ± 8 | [3] |
Table 2: Preclinical Tumor Uptake of 68Ga-labeled c(RGDfK) Analogs in Mouse Models
| Compound | Tumor Model | Tumor Uptake (%ID/g at 1-2h p.i.) | Reference |
| 68Ga-DOTA-c(RGDfK) | SK-RC-52 | 3.30 ± 0.30 | [1] |
| 68Ga-DOTA-c(RGDfK) | C6 glioma | 3.1 ± 0.20 | [4] |
| 68Ga-NODAGA-c(RGDyK) | U-87 MG | ~2.5 | [4] |
| 68Ga-NOTA-PRGD2 | U87MG | ~4.0 | [5] |
Table 3: Biodistribution of 68Ga-DOTA-c(RGDfK) in SK-RC-52 Tumor-Bearing Mice (2h p.i.)
| Organ | Uptake (%ID/g) |
| Blood | < 0.4 |
| Tumor | 3.30 ± 0.30 |
| Muscle | ~0.5 |
| Liver | ~1.0 |
| Kidneys | ~15.0 |
| Spleen | ~0.5 |
| Lungs | ~1.0 |
| Data are representative values from cited literature.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for c(RGD) peptides and are directly applicable to c(RADfC).
Protocol 1: Solid-Phase Synthesis of c(RADfC)
This protocol describes the manual solid-phase synthesis of c(RADfC) using Fmoc chemistry.
References
- 1. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. researchgate.net [researchgate.net]
- 4. [68Ga]Ga-DFO-c(RGDyK): Synthesis and Evaluation of Its Potential for Tumor Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide targeted imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling c(RGDfC) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of the cyclic peptide c(RGDfC), a well-established ligand for targeting the αvβ3 integrin, which is overexpressed in various tumor types and angiogenic vasculature. The following protocols offer step-by-step guidance for radiolabeling with Technetium-99m (99mTc), Gallium-68 (68Ga), and Copper-64 (64Cu), which are commonly used radionuclides for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, respectively.
Introduction to c(RGDfC) Peptide and Integrin Targeting
The Arg-Gly-Asp (RGD) peptide sequence is a key recognition motif for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[1][2] The cyclic pentapeptide c(RGDfK) and its analogue c(RGDfC) exhibit high affinity and selectivity for the αvβ3 integrin.[2] This integrin is known to be upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][3][4] Radiolabeled c(RGD) peptides serve as valuable tools for the non-invasive visualization and quantification of αvβ3 expression in vivo.[3][4][5]
Radiolabeling Strategies
The radiolabeling of c(RGDfC) typically involves the conjugation of a bifunctional chelating agent (BFC) to the peptide. The BFC serves to stably coordinate the metallic radionuclide. Common BFCs for c(RGD) peptides include:
-
HYNIC (6-hydrazinonicotinyl) for 99mTc labeling.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for labeling with radiometals like 68Ga and 64Cu.[6]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives for labeling with 68Ga and 64Cu.[7][8]
The choice of radionuclide and chelator depends on the desired imaging modality (SPECT or PET), the half-life of the isotope, and the required in vivo pharmacokinetics.
Quantitative Data Summary
The following tables summarize key quantitative data for different radiolabeled c(RGD) peptides, providing a comparative overview of their radiochemical properties.
Table 1: Radiolabeling of c(RGD) Peptides with 99mTc
| Precursor | Co-ligand(s) | Radiolabeling Conditions | Radiochemical Purity (%) | Specific Activity | Reference(s) |
| HYNIC-c(RGDfK) | Tricine/TPPTS | 100°C, 30 min | >95 | Not Reported | [9] |
| HYNIC-K(NIC)-RGD2 | Tricine | Not Specified | >95 | ~111 GBq/µmol | [10][11] |
| HYNIC-3P-RGD2 | Tricine/TPPTS | Not Specified | >95 | Not Reported | [5] |
| HYNIC-c(RGDyK) | EDDA | Room Temp, 30 min | >95 | High | [12][13] |
TPPTS: Trisodium triphenylphosphine-3,3',3''-trisulfonate; EDDA: Ethylenediaminediacetic acid
Table 2: Radiolabeling of c(RGD) Peptides with 68Ga
| Precursor | Radiolabeling Conditions | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Reference(s) |
| DOTA-c(RGDfK) | 95°C, ≤30 min | >97 | 15-20 | [14] |
| NODAGA-c(RGDfK) | Room Temp, 10 min | >97 | 15-20 | [14] |
| NOTA-RGD-BBN | 40°C, 15 min | >98 | 7.4-14.8 MBq/nmol | [8] |
| DOTAGA-iRGD | Not Specified | High | Not Reported | [15] |
Table 3: Radiolabeling of c(RGD) Peptides with 64Cu
| Precursor | Radiolabeling Conditions | Radiochemical Purity (%) | Specific Activity | Reference(s) |
| DOTA-RGD Tetramer | 50°C, 1 h | >95 | Not Reported | [3] |
| NOTA-(PEG)2-c(RGDfK) | 37°C, 15 min | >95 | Not Reported | [7] |
| NODAGA-c(RGDfK) | Room Temp, 10 min | >97 | 15-20 GBq/µmol | [14] |
| DOTA-cRGD(d-BPA)K | 80°C, 15 min | >99 | 37 MBq/µg | [6] |
Experimental Protocols
Protocol 1: 99mTc-Labeling of HYNIC-c(RGDfC) using Tricine/TPPTS Co-ligands
This protocol is adapted from methodologies for labeling HYNIC-conjugated peptides.[9]
Materials:
-
HYNIC-c(RGDfC) peptide
-
Tricine
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Stannous chloride (SnCl2·2H2O) solution (1 mg/mL in 0.1 M HCl, freshly prepared)
-
Sodium pertechnetate ([99mTc]NaTcO4) eluate from a 99Mo/99mTc generator
-
Acetate buffer (0.5 M, pH 5.0)
-
Saline (0.9% NaCl)
-
Syringe filters (0.22 µm)
-
Reaction vial (1.5 mL)
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve 10-20 µg of HYNIC-c(RGDfC) in 100 µL of acetate buffer.
-
Add 10 mg of Tricine and 5 mg of TPPTS to the vial.
-
Add 5 µL of freshly prepared SnCl2 solution.
-
Add 100-200 µL of [99mTc]NaTcO4 eluate (containing the desired amount of radioactivity, e.g., 370-740 MBq).
-
Gently mix the solution and incubate at 100°C for 30 minutes.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
-
Sterilize the final product by passing it through a 0.22 µm syringe filter into a sterile vial.
Protocol 2: 68Ga-Labeling of DOTA-c(RGDfC)
This protocol is based on established procedures for 68Ga-labeling of DOTA-conjugated peptides.[14]
Materials:
-
DOTA-c(RGDfC) peptide
-
68GaCl3 eluate from a 68Ge/68Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Reaction vial (1.5 mL)
-
Heating block
-
Radio-HPLC system for purification and quality control
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
In a sterile reaction vial, add 5-10 µg of DOTA-c(RGDfC) peptide dissolved in 100 µL of sodium acetate buffer.
-
Add the 68GaCl3 eluate (e.g., 400 µL) to the reaction vial. The pH of the final reaction mixture should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Cool the reaction to room temperature.
-
Purify the 68Ga-DOTA-c(RGDfC) using a reversed-phase HPLC system.
-
Collect the radioactive peak corresponding to the product.
-
The solvent from the collected fraction can be evaporated, and the product can be reconstituted in a sterile saline solution for in vivo applications.
-
Perform quality control on the final product to determine radiochemical purity and specific activity.
Protocol 3: 64Cu-Labeling of NOTA-c(RGDfC)
This protocol is adapted from methods for 64Cu-labeling of NOTA-conjugated peptides.[7]
Materials:
-
NOTA-c(RGDfC) peptide
-
64CuCl2 solution
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Reaction vial (1.5 mL)
-
Shaking incubator or water bath
-
Radio-HPLC system for purification and quality control
Procedure:
-
In a sterile reaction vial, dissolve 10 µg of NOTA-c(RGDfC) peptide in 300 µL of sodium acetate buffer.[7]
-
Add the desired amount of 64CuCl2 (e.g., 74 MBq).[7]
-
Incubate the reaction mixture at 37°C for 15 minutes with constant shaking.[7]
-
Purify the 64Cu-NOTA-c(RGDfC) using a reversed-phase HPLC system.[7]
-
Collect the radioactive fraction corresponding to the product.
-
The collected fraction can be diluted in phosphate-buffered saline (PBS) for a final ethanol concentration of less than 10%.[7]
-
Sterilize the final product by passing it through a 0.22 µm syringe filter.
-
Determine the radiochemical purity and specific activity of the final product.
Visualizations
Integrin αvβ3 Signaling Pathway
The binding of radiolabeled c(RGDfC) to integrin αvβ3 can initiate downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
Caption: Integrin αvβ3 signaling cascade initiated by c(RGDfC) binding.
Experimental Workflow for Radiolabeling c(RGDfC)
This diagram outlines the general workflow for the radiolabeling and quality control of c(RGDfC) peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Comparison of Biological Properties of 99mTc-Labeled Cyclic RGD Peptide Trimer and Dimer Useful as SPECT Radiotracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99mTc-labeled cyclic RGD peptides for noninvasive monitoring of tumor integrin αVβ3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 64Cu-Labeled Boron-Containing Cyclic RGD Peptides for BNCT and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 99mTc-labeled cyclic RGD dimers: impact of cyclic RGD peptides and 99mTc chelates on biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [99mTc]HYNIC-RGD for imaging integrin alphavbeta3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for c(RADfC) in Flow Cytometry for Integrin Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. Their expression levels are often dysregulated in various diseases, including cancer, making them attractive targets for diagnostics and therapeutics. The cyclic peptide c(RADfC) is a synthetic ligand that mimics the natural Arg-Gly-Asp (RGD) binding motif of extracellular matrix proteins, exhibiting high affinity and stability for certain integrin subtypes. This document provides detailed application notes and protocols for the utilization of fluorescently labeled c(RADfC) in flow cytometry to quantify integrin expression on cell surfaces.
Data Presentation
The binding affinity of c(RADfC) and related cyclic RGD peptides to various integrin subtypes is a critical parameter for designing and interpreting flow cytometry experiments. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand.
| Peptide/Compound | Integrin Subtype | Cell Line | IC50 (nM) | Reference |
| FITC-Galacto-RGD2 | αvβ3/αvβ5 | U87MG glioma | 28 ± 8 | [1] |
| FITC-3P-RGD2 | αvβ3/αvβ5 | U87MG glioma | 32 ± 7 | [1] |
| FITC-RGD2 | αvβ3/αvβ5 | U87MG glioma | 89 ± 17 | [1] |
| c(RGDfV) | αVβ6 | Comparable to literature | [2] | |
| c(RGDfK) | αVβ6 | Comparable to literature | [2] | |
| (GT)15-RGD/SWCNT | αIIbβ3 | Human platelet | 29 | [3] |
| (C)20-RGD/SWCNT | αIIbβ3 | Human platelet | 309 | [3] |
Experimental Protocols
This section provides a detailed protocol for the analysis of integrin expression on suspended cells using a fluorescently labeled c(RADfC) peptide.
Materials
-
Cells of interest: Cultured cell lines or primary cells.
-
Fluorescently labeled c(RADfC): e.g., FITC-c(RADfC). The peptide should be stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) without Ca2+/Mg2+, supplemented with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.1% sodium azide. A common formulation is PBS + 2% FBS + 0.1% NaN3.
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution: For adherent cells.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
-
Flow cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.
Experimental Workflow Diagram
Caption: Experimental workflow for integrin expression analysis using fluorescent c(RADfC).
Step-by-Step Protocol
-
Cell Preparation:
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Avoid harsh trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into individual flow cytometry tubes.
-
Add the fluorescently labeled c(RADfC) peptide to the cell suspension. The optimal concentration should be determined empirically but a starting point of 100-500 nM is recommended.
-
Incubate the tubes for 30-60 minutes at 4°C in the dark. Incubation on ice can help to minimize receptor internalization.
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer to remove unbound peptide. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Data Acquisition:
-
After the final wash, resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Just before analysis, add a viability dye such as Propidium Iodide (PI) to a final concentration of 1 µg/mL to exclude dead cells.
-
Acquire the samples on a flow cytometer. Be sure to include the following controls:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with viability dye only: To set the gate for live/dead cells.
-
(Optional) Competition control: Pre-incubate cells with an excess of unlabeled c(RADfC) or another RGD-containing peptide before adding the fluorescently labeled peptide to demonstrate binding specificity.
-
-
Signaling Pathways
Binding of c(RADfC) to integrins can trigger downstream signaling cascades that regulate various cellular processes. A key pathway initiated by integrin clustering is the activation of Focal Adhesion Kinase (FAK).
Integrin-Mediated Signaling Pathway Diagram
Caption: Simplified integrin signaling pathway initiated by c(RADfC) binding.
Upon binding of c(RADfC), integrins cluster and activate Focal Adhesion Kinase (FAK) through autophosphorylation. This creates docking sites for other signaling proteins, including Src family kinases. Src further phosphorylates FAK, leading to the full activation of the FAK/Src complex. This complex then activates downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which is involved in cell growth and differentiation.[2][4][5]
Conclusion
The use of fluorescently labeled c(RADfC) in flow cytometry provides a robust and quantitative method for assessing integrin expression on the cell surface. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their studies of integrin biology and its role in health and disease. Careful optimization of staining conditions and the inclusion of appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. FITC-conjugated cyclic RGD peptides as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for c(RADfC) Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a c(RADfC) competitive binding assay. This assay is a robust method for determining the binding affinity of novel compounds targeting integrin receptors, particularly αvβ3, which is frequently overexpressed in various cancer cell lines and is a key player in tumor angiogenesis and metastasis. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for performing the assay using either whole cells or isolated cell membranes.
Introduction
The cyclic pentapeptide c(RADfC) is a synthetic ligand that mimics the RGD (Arginine-Glycine-Aspartic acid) motif found in extracellular matrix proteins. This motif is recognized by several integrins, most notably αvβ3. The competitive binding assay described here is used to quantify the affinity of a test compound for the integrin receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor. This is a fundamental assay in drug discovery and development for the characterization of potential therapeutic agents targeting integrin-mediated pathways.
Principle of the Assay
The assay is based on the principle of competition between a fixed concentration of a radiolabeled ligand (e.g., [125I]-echistatin or a radiolabeled cyclic RGD peptide) and a range of concentrations of an unlabeled test compound (the "competitor," in this case, a derivative or analogue of c(RADfC)) for binding to the integrin receptor. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the bound radioactivity at various competitor concentrations, an inhibition curve can be generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The binding affinity (Ki) of the test compound can then be calculated from the IC50 value.
Data Presentation
Quantitative data from a typical c(RADfC) competitive binding assay is summarized in the table below. This data is essential for determining the potency of test compounds.
| Parameter | Value | Description |
| Radioligand | [125I]-Echistatin | A high-affinity radiolabeled ligand for integrin αvβ3. |
| Radioligand Concentration | 0.1 nM | A concentration at or below the Kd for the radioligand. |
| Cell Line | U87MG (human glioblastoma) | High expression of integrin αvβ3. |
| Cell/Membrane Density | 2 x 105 cells/well or 20 µg protein/well | Optimal density for signal detection. |
| Incubation Time | 2 hours | Time to reach binding equilibrium. |
| Incubation Temperature | 4°C | To minimize internalization of the receptor-ligand complex. |
| Non-specific Binding Control | 10 µM unlabeled c(RGDfK) | A high concentration of a known ligand to saturate all specific binding sites. |
| IC50 of c(RADfC) | ~1-100 nM (example range) | Varies depending on the specific c(RADfC) analogue and experimental conditions. |
| Ki of c(RADfC) | Calculated from IC50 | Represents the inhibition constant of the test compound. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the c(RADfC) competitive binding assay.
Materials and Reagents
-
Cell Line: U87MG, MDA-MB-231, or other cell lines with high integrin αvβ3 expression.
-
Radiolabeled Ligand: e.g., [125I]-Echistatin or [125I]-c(RGDyK).
-
Unlabeled Competitor: c(RADfC) or its analogues.
-
Control Ligand: Unlabeled c(RGDfK) or Echistatin for determining non-specific binding.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Binding Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, and 0.1% BSA.
-
Wash Buffer: Ice-cold Binding Buffer without BSA.
-
Lysis Buffer (for whole cells): 0.1 M NaOH.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters.
-
Gamma counter or liquid scintillation counter.
-
Protein Assay Kit (e.g., BCA assay).
Protocol 1: Whole Cell Competitive Binding Assay
-
Cell Culture and Plating:
-
Culture U87MG cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in ice-cold Binding Buffer to a concentration of 2 x 106 cells/mL.
-
Aliquot 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled c(RADfC) competitor in Binding Buffer.
-
To appropriate wells, add 50 µL of the competitor dilutions.
-
For total binding, add 50 µL of Binding Buffer.
-
For non-specific binding, add 50 µL of a high concentration (e.g., 10 µM) of unlabeled c(RGDfK).
-
Add 50 µL of the radiolabeled ligand (e.g., [125I]-Echistatin at a final concentration of 0.1 nM) to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Protocol 2: Cell Membrane Preparation
-
Cell Harvesting:
-
Grow cells to high density in large culture flasks.
-
Scrape the cells into ice-cold PBS.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Binding Buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford protein assay.
-
Store the membrane preparation in aliquots at -80°C.
-
Protocol 3: Cell Membrane Competitive Binding Assay
-
Assay Setup:
-
Thaw the membrane preparation on ice and dilute to a final concentration of 20 µg of protein in 100 µL of Binding Buffer per well in a 96-well plate.
-
Follow the same steps for adding the competitor, total binding control, non-specific binding control, and radiolabeled ligand as described in the whole cell assay protocol.
-
-
Incubation, Separation, and Quantification:
-
Follow the same incubation, filtration, and quantification steps as described in the whole cell assay protocol.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value from the inhibition curve.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
-
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: c(RADfC) Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of c(RADfC), a cyclic pentapeptide with the sequence Cyclo(Arg-Ala-Asp-D-Phe-Cys). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing c(RADfC)?
A1: The most common and effective strategy for synthesizing c(RADfC) is through Fmoc-based solid-phase peptide synthesis (SPPS) followed by head-to-tail cyclization. The linear peptide is assembled on a solid support, after which it is cleaved from the resin, and the cyclization is typically performed in solution under high dilution to favor intramolecular reaction over intermolecular oligomerization.
Q2: What are the most critical steps in the synthesis of c(RADfC) where problems can arise?
A2: The most critical steps are the coupling of amino acids during SPPS, the on-resin or in-solution cyclization, and the final purification. Incomplete coupling can lead to deletion sequences, while the cyclization step can be hampered by dimerization or oligomerization. Purification can be challenging due to the presence of closely related impurities.
Q3: Why is D-Phenylalanine used in the c(RADfC) sequence?
A3: The incorporation of a D-amino acid, such as D-Phenylalanine, is a common strategy in peptide drug design to increase metabolic stability. D-amino acids are not recognized by many proteases, which can prolong the half-life of the peptide in biological systems.
Q4: What are the expected major byproducts during the synthesis of c(RADfC)?
A4: Expected byproducts include deletion sequences (missing one or more amino acids), truncated peptides, diastereomers due to racemization (especially at the C-terminal amino acid during activation for cyclization), and oligomers (dimers, trimers) formed during the cyclization step.[1][2]
Q5: How can I confirm the successful synthesis and purification of c(RADfC)?
A5: The final product should be characterized by a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, and Mass Spectrometry (MS) is used to confirm the molecular weight. For complete structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy may be employed.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low yield of linear peptide after SPPS | Incomplete Fmoc deprotection. | Increase piperidine treatment time or use a stronger base solution. Ensure fresh piperidine solution is used. |
| Inefficient amino acid coupling. | Double couple problematic amino acids, especially Arg and bulky residues. Use a more efficient coupling reagent like HATU or HBTU. | |
| Steric hindrance on the resin. | Use a resin with a lower substitution level. | |
| Presence of deletion sequences in crude product | Incomplete coupling at a specific step. | Optimize coupling time and reagents for that specific amino acid. Consider using a pseudo-proline dipeptide to break up difficult sequences. |
| Aspartimide formation | Base-catalyzed side reaction of Aspartic acid. | Use a protecting group for the Asp side chain that is less prone to this rearrangement, such as an O-t-butyl ester. Minimize exposure to basic conditions during Fmoc deprotection. |
Cyclization
| Problem | Possible Cause | Recommended Solution |
| Low yield of cyclic monomer | High concentration of linear peptide favoring intermolecular reactions. | Perform the cyclization under high dilution conditions (0.1-1 mM in a suitable solvent like DMF). |
| Inefficient activation of the C-terminus. | Use a highly efficient coupling reagent for cyclization, such as DPPA, HBTU, or HATU. | |
| Poor solubility of the linear peptide. | Add a chaotropic agent like LiCl to the cyclization reaction to improve solubility.[3] | |
| Formation of dimers and oligomers | Concentration of the linear peptide is too high. | Decrease the concentration of the linear peptide and use a slow-addition method to maintain high dilution. |
| Racemization at the C-terminal amino acid | The activating agent and conditions are too harsh. | Use an activating agent known to suppress racemization, such as COMU or Oxyma Pure. Perform the cyclization at a lower temperature. |
Purification
| Problem | Possible Cause | Recommended Solution |
| Poor separation of target peptide from impurities on HPLC | The HPLC gradient is not optimized. | Develop a shallower gradient around the elution time of your target peptide to improve resolution. |
| The column chemistry is not suitable. | Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier. | |
| Broad or tailing peaks in HPLC | The peptide is interacting with the silica backbone of the column. | Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%). |
| The sample is overloaded on the column. | Reduce the amount of sample injected onto the column. | |
| Loss of peptide during lyophilization | The peptide is volatile or adheres to the container. | Ensure the lyophilizer is operating at a sufficiently low temperature and pressure. Use pre-treated, low-adhesion vials. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear H-Arg(Pbf)-Ala-Asp(OtBu)-D-Phe-Cys(Trt)-OH
This protocol describes the manual synthesis of the linear precursor of c(RADfC) on a 2-chlorotrityl chloride resin using Fmoc chemistry.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Cys(Trt)-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM. Add the solution to the swollen resin and shake for 1 hour. Wash the resin with DCM and methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-D-Phe-OH, 3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Add to the resin and shake for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence (Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH).
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.
-
Cleavage of Linear Peptide: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Isolation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Head-to-Tail Cyclization in Solution
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a concentration of approximately 0.5 mM.
-
Activation and Cyclization: Add HBTU (1.5 equivalents) and DIEA (3 equivalents) to the peptide solution. Stir the reaction mixture at room temperature for 4-6 hours.
-
Quenching and Solvent Removal: Quench the reaction with a small amount of water. Remove the DMF under reduced pressure.
-
Work-up: Redissolve the residue in a suitable solvent for purification.
HPLC Purification
-
Column: Use a preparative C18 reverse-phase HPLC column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 10% to 50% B over 40 minutes is a good starting point. The gradient should be optimized based on the retention time of the target peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Experimental workflow for c(RADfC) synthesis and purification.
Caption: Troubleshooting logic for c(RADfC) synthesis issues.
References
Technical Support Center: Optimizing c(RGDfC) Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of cyclic(Arg-Gly-Asp-D-Phe-Cys) [c(RGDfC)] and related peptides for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of c(RGDfC)?
A1: c(RGDfC) is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This motif is a ligand for several integrin receptors, particularly αvβ3 and αvβ5. These integrins are often overexpressed on the surface of tumor cells and endothelial cells in the tumor neovasculature. By binding to these integrins, c(RGDfC) can inhibit cell adhesion, migration, and proliferation, and it can be used to target therapeutic agents or imaging probes to the tumor site.
Q2: What are the common challenges encountered when working with c(RGDfC) in vivo?
A2: Researchers may face several challenges with in vivo studies of c(RGDfC):
-
Proteolytic Instability: Although cyclic peptides are more stable than their linear counterparts, they can still be degraded by proteases in the serum.
-
Off-Target Effects: Integrins are also expressed in healthy tissues, which can lead to non-specific uptake and potential side effects.[1]
-
Solubility: Depending on the specific peptide sequence and any modifications, solubility in physiological buffers can be a concern.
-
Pharmacokinetics: Unmodified peptides can have short in vivo half-lives, requiring frequent administration.
Q3: How can the stability and pharmacokinetics of c(RGDfC) be improved for in vivo studies?
A3: Several strategies can be employed to enhance the in vivo performance of c(RGDfC):
-
Cyclization: The cyclic structure of c(RGDfC) already provides a significant advantage in terms of stability over linear RGD peptides.[1]
-
D-Amino Acid Substitution: Incorporating D-amino acids can further reduce enzymatic degradation.[1]
-
PEGylation: The addition of polyethylene glycol (PEG) chains can improve solubility and prolong the circulation half-life of the peptide.[1]
-
Conjugation to Nanoparticles or Liposomes: Encapsulating or conjugating c(RGDfC) to larger drug delivery systems can protect it from degradation and improve its pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy | Insufficient dosage or targeting. | Perform a dose-escalation study to determine the optimal dose. Confirm integrin expression levels in your in vivo model. Consider using multimeric RGD peptides for enhanced binding affinity. |
| High Variability in Results | Inconsistent peptide formulation or administration. | Ensure the peptide is fully solubilized before each administration. Use a consistent route and technique for injection. |
| Observed Toxicity | Off-target binding or high dosage. | Reduce the dosage and/or frequency of administration. Evaluate the biodistribution of the peptide to identify potential sites of off-target accumulation. |
| Poor Solubility | The peptide is not dissolving in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Sonication may aid in dissolution. For persistent issues, consider peptide modification (e.g., PEGylation) to improve solubility. |
Experimental Protocols & Data
Formulation of c(RGDfC) for In Vivo Administration
Proper formulation is critical for the successful in vivo application of c(RGDfC). Due to potential solubility issues, a carefully prepared vehicle is often necessary.
Example Formulation Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of c(RGDfC) in a suitable solvent such as DMSO.
-
Vehicle Preparation: A common vehicle for in vivo studies consists of a mixture of solvents to ensure solubility and biocompatibility. An example vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Working Solution: To prepare the working solution for injection, first mix the required volume of the DMSO stock solution with PEG300. Then, add Tween-80 and mix thoroughly. Finally, add saline to reach the final desired volume and concentration. It is recommended to prepare the working solution fresh on the day of use.
In Vivo Dose-Finding Study Design
A dose-finding study is essential to determine the optimal therapeutic window for c(RGDfC) in a specific animal model.
Protocol Outline:
-
Animal Model: Select an appropriate tumor model with confirmed expression of the target integrins (e.g., U87MG human glioma xenografts).
-
Dose Groups: Establish multiple dose groups, including a vehicle control group. Based on literature for similar peptides, initial dose ranges could be explored from low mg/kg to higher doses, depending on the unconjugated or conjugated nature of the peptide.
-
Administration: Administer the peptide or vehicle via the desired route (e.g., intravenous, intraperitoneal). The frequency of administration will depend on the peptide's half-life.
-
Monitoring: Monitor tumor growth and the overall health of the animals regularly (e.g., body weight, clinical signs of toxicity).
-
Endpoint Analysis: At the end of the study, collect tumors and major organs for analysis (e.g., histology, target engagement assays).
Quantitative Data from In Vivo Studies
The following table summarizes dosage information for cyclic RGD peptides from various in vivo studies. It is important to note that many of these studies use c(RGDfC) or its analogs as a targeting ligand conjugated to another molecule.
| Peptide/Conjugate | Animal Model | Dosage | Administration Route | Application |
| Cy5-labeled cRGD | Swiss nude mice with HEK293 tumors | 10 nmol/mouse | Intravenous | In vivo imaging |
| Cyclic RGD peptide (cRGDGWC) | Rats | 500 µ g/rat (ex vivo) and 1 mg/rat/day (in vivo) | Portal vein (ex vivo) and Intraperitoneal (in vivo) | Therapeutic |
| c(RGDfK)-modified liposomes | Nude mice with HCT116 xenografts | 5 mg/kg (of encapsulated drug) | Intravenous/Intragastric | Drug Delivery |
Visualizations
Signaling Pathway of c(RGDfC)
Caption: c(RGDfC) binding to integrins can disrupt downstream signaling pathways.
Experimental Workflow for Dose Optimization
Caption: A general workflow for optimizing c(RGDfC) dosage in vivo.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in c(RGDfC) in vivo studies.
References
Technical Support Center: c(RADC) Radiolabeling and Purification
Welcome to the technical support center for c(RGDfC) radiolabeling and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.
Troubleshooting Guides
This section provides solutions to common problems encountered during the radiolabeling and purification of c(RGDfC) peptides.
Issue 1: Low Radiochemical Yield (RCY)
Q: My radiochemical yield is consistently low. What are the potential causes and how can I improve it?
A: Low radiochemical yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the radiolabeling reaction is highly sensitive to parameters such as pH, temperature, reaction time, and precursor concentration.
-
pH: The optimal pH for radiolabeling is highly dependent on the chelator and the radionuclide used. For many reactions involving DOTA-conjugated peptides, a pH range of 4.0-5.5 is optimal. For other chelators, the optimal pH may vary. It is crucial to verify the pH of your reaction mixture.
-
Temperature: Most radiolabeling reactions with c(RGDfC) require heating. A common temperature range is 90-95°C.[1] Ensure your heating block or water bath is calibrated and provides uniform heating.
-
Incubation Time: Reaction times that are too short may lead to incomplete labeling. Conversely, excessively long incubation times can lead to degradation of the peptide. Optimize the reaction time by performing a time-course experiment (e.g., 5, 10, 15, 20, 30 minutes).
-
Precursor Concentration: The concentration of the c(RGDfC) precursor is critical. Insufficient precursor will result in unreacted radionuclide, while excessive amounts can lead to the formation of aggregates or interfere with purification.
-
-
Poor Quality of Reagents:
-
Radionuclide Quality: Ensure the radionuclide has high radionuclidic and radiochemical purity. The presence of metallic impurities in the radionuclide solution can compete with the desired radionuclide for the chelator.
-
Precursor Integrity: The c(RGDfC) peptide precursor can degrade over time, especially if not stored correctly. Verify the purity of the precursor using HPLC or mass spectrometry. Store the peptide lyophilized at -20°C or lower.
-
Buffer Contamination: Use high-purity water and buffers. Metal contaminants in buffers can sequester the radionuclide.
-
-
Presence of Competing Chelators: Ensure that all labware is thoroughly cleaned to avoid contamination with other chelating agents.
Troubleshooting Workflow for Low RCY:
References
Technical Support Center: Overcoming Off-Target Effects of c(RGDfC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the cyclic peptide c(RGDfC). The focus is on identifying and mitigating off-target effects to ensure data accuracy and therapeutic specificity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the use of c(RGDfC) in various experimental settings.
Q1: My imaging experiments with fluorescently-labeled c(RGDfC) show high background or non-specific staining. What could be the cause and how can I fix it?
A1: High background staining is a common issue and can be attributed to several factors:
-
Non-specific binding to cell surfaces or extracellular matrix (ECM):
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) and the duration of the blocking step. Consider using a more complex blocking solution containing a mixture of proteins.
-
-
Hydrophobic interactions: Peptides can non-specifically adhere to plasticware or glass.
-
Solution: Pre-treat plates and slides with a blocking agent. Use low-adhesion microplates. Adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to your wash buffers can also help.
-
-
Endogenous biotin: If you are using a biotin-streptavidin detection system.
-
Solution: Incorporate an avidin/biotin blocking step before adding your labeled c(RGDfC).
-
-
Unspecific cellular uptake: Smaller RGD peptides can be taken up by cells through fluid-phase endocytosis, independent of integrin binding.[1]
-
Solution: Perform experiments at 4°C to minimize active cellular processes like endocytosis. Use a larger version of the peptide if available, for example by conjugating it to PEG, as larger molecules are less prone to non-specific uptake.[1]
-
Q2: I am observing a biological effect in a cell line that is supposed to have low or no expression of the target integrin αvβ3. How can I determine if this is an off-target effect?
A2: This is a critical question to ensure the specificity of your results. Here’s how you can investigate:
-
Confirm Integrin Expression Profile: First, verify the integrin expression profile of your cell line using flow cytometry or western blotting with antibodies specific for αvβ3, as well as for common off-target integrins like αvβ5 and α5β1.[2]
-
Competitive Inhibition Assay: Perform a competitive binding experiment. Pre-incubate your cells with an excess of unlabeled c(RGDfC) or a well-characterized αvβ3-specific antibody before adding your labeled c(RGDfC) or therapeutic conjugate. A significant reduction in the observed effect upon pre-incubation would suggest on-target activity.
Q3: My in vivo results with a c(RGDfC)-drug conjugate are not showing the expected tumor targeting and efficacy. What are the potential reasons?
A3: In vivo experiments introduce a higher level of complexity. Here are some potential issues to consider:
-
Pharmacokinetics and Bioavailability: The peptide-drug conjugate may have poor stability in circulation or be rapidly cleared.
-
Solution: Analyze the plasma half-life of your conjugate. Modifications like PEGylation can improve circulation time.
-
-
Tumor Penetration: The conjugate may not be effectively penetrating the tumor tissue.
-
Solution: Evaluate tumor penetration using imaging techniques with a labeled version of your conjugate. Strategies to enhance tumor penetration include co-administration with agents that modify the tumor microenvironment.
-
-
Integrin Expression Heterogeneity: Integrin expression can be heterogeneous within a tumor.
-
Solution: Characterize integrin expression in your tumor model using immunohistochemistry to assess the extent and uniformity of target availability.
-
-
Off-target sequestration: The conjugate might be binding to off-target integrins in other tissues, reducing the amount available to reach the tumor.
-
Solution: Conduct biodistribution studies with a radiolabeled version of your conjugate to identify areas of high uptake outside the tumor.
-
Data Presentation: Binding Affinity of Cyclic RGD Peptides
Understanding the binding affinity of c(RGDfC) to its primary target (αvβ3) and potential off-target integrins is crucial for designing experiments and interpreting results. The following table summarizes the half-maximal inhibitory concentration (IC50) values for c(RGDfC) and other relevant RGD peptides against various integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Peptide | αvβ3 (IC50, nM) | αvβ5 (IC50, nM) | α5β1 (IC50, nM) | αIIbβ3 (IC50, nM) | Reference |
| c(RGDfC) | 6 | 125 | 1000 | >10000 | [3] |
| c(RGDfV) | 1.5 | 125 | 250 | >10000 | [3] |
| c(RGDfK) | 2 | 125 | 500 | >10000 | [3] |
| c(RGDyK) | 4 | 125 | 1000 | >10000 | [3] |
| Echistatin | 0.46 | 2.0 | 0.57 | 0.9 | [3] |
Note: Data was obtained using a homogenous ELISA-like solid-phase binding assay.[3] Echistatin is included as a high-affinity, broad-spectrum RGD-binding protein for comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to help you assess the on- and off-target effects of c(RGDfC).
Competitive Binding Assay
This assay is used to determine the binding specificity of c(RGDfC) and to quantify its binding affinity (IC50) for a specific integrin.
Materials:
-
Cells expressing the integrin(s) of interest (e.g., U87MG cells for high αvβ3 expression).
-
Labeled c(RGDfC) (e.g., fluorescently tagged).
-
Unlabeled c(RGDfC) and control peptides.
-
Binding Buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA, pH 7.4).
-
96-well plates (low-adhesion).
-
Plate reader or flow cytometer.
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend the cells in cold Binding Buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Inhibitor Preparation: Prepare a serial dilution of the unlabeled c(RGDfC) (competitor) and any control peptides in Binding Buffer.
-
Assay Setup: In a 96-well plate, add a constant, predetermined concentration of labeled c(RGDfC) to each well.
-
Add the serially diluted unlabeled c(RGDfC) or control peptides to the wells. Include wells with only labeled c(RGDfC) (for maximum binding) and wells with cells and a large excess of unlabeled c(RGDfC) (for non-specific binding).
-
Add the cell suspension to each well.
-
Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Washing: Wash the cells three times with cold Binding Buffer to remove unbound peptide. Centrifuge the plate at a low speed between washes.
-
Detection: Resuspend the final cell pellet in Binding Buffer and measure the signal (e.g., fluorescence) using a plate reader or flow cytometer.
-
Data Analysis: Plot the signal against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of c(RGDfC) to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
Cells expressing the integrin of interest.
-
96-well tissue culture plates.
-
ECM protein (e.g., vitronectin, fibronectin).
-
c(RGDfC) and control peptides.
-
Serum-free cell culture medium containing 0.1% BSA.
-
Calcein-AM or other cell viability stain.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium with 0.1% BSA.
-
Inhibition: Pre-incubate the cells with various concentrations of c(RGDfC) or control peptides for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the coated and blocked wells (e.g., 5 x 10^4 cells/well).
-
Adhesion: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add a cell viability stain like Calcein-AM and incubate according to the manufacturer's instructions. Read the fluorescence on a plate reader.
-
Data Analysis: Normalize the fluorescence values to a control (no peptide) to determine the percentage of adhesion inhibition at each peptide concentration.
Visualizations
Integrin Signaling Pathway
Binding of c(RGDfC) to integrins like αvβ3 triggers a cascade of intracellular signaling events that can influence cell survival, proliferation, and migration. Understanding this pathway is key to interpreting the biological effects of c(RGDfC).
Caption: c(RGDfC)-Integrin signaling cascade.
Troubleshooting Workflow for High Background Staining
This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific signal in imaging experiments.
Caption: Workflow for troubleshooting high background.
References
- 1. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining c(RADfC) Administration Routes in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of the cyclic peptide c(RADfC) in mouse models. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes for administering c(RADfC) in mice?
The most common parenteral routes for administering substances like c(RADfC) in mice are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[1] Oral gavage (PO) is another option, although the bioavailability of peptides via this route can be low. The choice of administration route depends on the specific goals of the experiment, including the desired speed of onset, duration of action, and target tissue.
Q2: How does the administration route affect the bioavailability of c(RADfC)?
The administration route significantly impacts the bioavailability of c(RADfC). Intravenous administration results in 100% bioavailability as the compound is introduced directly into the systemic circulation. Other routes, such as intraperitoneal, subcutaneous, and oral, generally result in lower and more variable bioavailability due to factors like first-pass metabolism and incomplete absorption.[2]
Q3: What is the recommended maximum injection volume for c(RADfC) in mice?
The maximum recommended injection volume depends on the administration route and the size of the mouse.[1] Adhering to these volume limits is crucial to avoid tissue damage and undue stress to the animal.
Table 1: Maximum Recommended Injection Volumes for c(RADfC) in Adult Mice
| Administration Route | Maximum Volume | Recommended Needle Gauge |
| Intravenous (IV) | 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | 2.0 mL | 25-27 G |
| Subcutaneous (SC) | 1.0 - 2.0 mL | 25-27 G |
| Oral (PO) | 1.0 - 2.0 mL | 20-22 G (gavage needle) |
Source: Adapted from IACUC guidelines.[1]
Q4: How should c(RADfC) be formulated for injection?
For parenteral administration, c(RADfC) should be dissolved in a sterile, isotonic vehicle, such as sterile saline or phosphate-buffered saline (PBS). The formulation should be at a physiological pH to minimize irritation at the injection site. It is also crucial to ensure the final solution is free of pyrogens and particulate matter.
Troubleshooting Guide
Issue 1: Inconsistent results or high variability in plasma concentrations of c(RADfC).
-
Question: We are observing significant variability in the plasma levels of c(RADfC) between mice in the same cohort after intraperitoneal injection. What could be the cause?
-
Answer: High variability following IP injection can be due to several factors. A common issue is the accidental injection into the gastrointestinal tract or adipose tissue, which can alter the absorption rate. Ensure proper restraint and injection technique, aspirating before injecting to confirm the needle is not in the bladder or intestines.[3] Consider using intravenous administration for more consistent plasma concentrations if your experimental design allows.
Issue 2: Signs of distress or adverse reactions in mice post-injection.
-
Question: Our mice are showing signs of pain and irritation at the injection site after subcutaneous administration of c(RADfC). How can we mitigate this?
-
Answer: Discomfort at the injection site can be caused by the formulation's pH, concentration, or volume. Ensure your c(RADfC) solution is at a neutral pH and is isotonic. If the concentration is high, consider splitting the dose into two separate injection sites. Also, verify that you are not exceeding the recommended injection volume for the subcutaneous space.[1][3]
Issue 3: Low bioavailability of c(RADfC) after oral administration.
-
Question: We are getting very low and undetectable levels of c(RADfC) in the plasma after oral gavage. Is this expected?
-
Answer: Yes, low oral bioavailability is a common challenge for peptide-based compounds like c(RADfC) due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[2] To improve oral bioavailability, you might need to investigate specialized formulation strategies such as encapsulation or the use of permeation enhancers. Alternatively, parenteral routes like IV or IP injection will ensure higher systemic exposure.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection
-
Preparation: Prepare the c(RADfC) solution in a sterile, isotonic vehicle. The final volume should not exceed 0.2 mL for an adult mouse.[1]
-
Restraint: Place the mouse in a suitable restraint device to safely secure it and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Administration: Slowly inject the c(RADfC) solution. If swelling occurs, the needle is not in the vein, and you must withdraw and re-insert.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the mouse for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
-
Preparation: Prepare the c(RADfC) solution. The volume should not exceed 2.0 mL for an adult mouse.[1]
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse so the head is pointing downwards and locate the lower right or left abdominal quadrant.
-
Injection: Insert a 25-27 gauge needle at a 30-degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no urine or intestinal contents are aspirated.
-
Administration: Inject the solution smoothly.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Subcutaneous (SC) Injection
-
Preparation: Prepare the c(RADfC) solution. The volume should not exceed 2.0 mL.[1]
-
Restraint: Manually restrain the mouse.
-
Injection Site: Tent the loose skin over the back or flank.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.
-
Administration: Inject the solution, which will form a small bleb under the skin.
-
Post-injection: Withdraw the needle and return the mouse to its cage.
Data Presentation
Table 2: Hypothetical Pharmacokinetic Parameters of c(RADfC) Following Administration via Different Routes in Mice (Dose: 10 mg/kg)
| Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| IV | 1500 ± 150 | 0.08 | 3200 ± 300 | 100 |
| IP | 850 ± 120 | 0.5 | 2400 ± 250 | 75 |
| SC | 600 ± 90 | 1.0 | 1920 ± 200 | 60 |
| PO | 50 ± 20 | 1.5 | 160 ± 50 | 5 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Decision tree for selecting an optimal administration route for c(RADfC).
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
troubleshooting low yield in solid-phase c(RADfC) synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase synthesis of the cyclic pentapeptide c(RADfC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in c(RADfC) solid-phase synthesis?
Low yields in the solid-phase synthesis of c(RADfC) can stem from several stages of the process. The most frequently encountered issues include incomplete Fmoc deprotection, inefficient coupling of amino acids, side reactions involving specific residues (Asp, Arg, Cys), suboptimal on-resin cyclization, and inefficient cleavage from the solid support.
Q2: How can I monitor the efficiency of coupling and deprotection steps?
The Kaiser test (ninhydrin test) is a common qualitative method to monitor the presence of free primary amines on the resin. A positive test (blue/purple beads) after a coupling step indicates incomplete reaction, while a negative test (yellow/colorless beads) after deprotection suggests an issue with the Fmoc removal. For quantitative analysis, a small amount of resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry at various synthesis stages.
Q3: Which amino acids in the c(RADfC) sequence are particularly prone to side reactions?
The sequence c(RADfC) contains several residues that require careful consideration:
-
Aspartic Acid (Asp): Prone to aspartimide formation, especially when followed by Glycine, Asparagine, or Alanine. This side reaction can lead to a mixture of D- and L-isomers and α- and β-peptides.[1][2]
-
Arginine (Arg): The bulky Pbf protecting group on arginine can sometimes hinder coupling reactions.[3][4] Additionally, the protecting group may shift to unprotected tryptophan residues if present in the sequence.[1]
-
Cysteine (Cys): The thiol group is susceptible to oxidation and β-elimination, which can be catalyzed by bases like piperidine, leading to the formation of dehydroalanine and subsequent side products.[1] S-alkylation can also occur during the final TFA cleavage.[5]
Q4: What are the key considerations for the on-resin cyclization step?
Successful on-resin cyclization depends on several factors, including the choice of coupling reagents, reaction time, and the conformation of the linear peptide on the resin. High dilution conditions are generally favored to minimize intermolecular reactions like dimerization and oligomerization.[6] The use of potent coupling reagents such as HATU or HBTU is common.[3][6]
Troubleshooting Guides
Problem 1: Incomplete Fmoc Deprotection
Symptoms:
-
Positive Kaiser test after the deprotection step.
-
Deletion sequences observed in the final product by mass spectrometry.
-
Overall low yield of the target peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient deprotection time or reagent concentration. | Increase the deprotection time with 20% piperidine in DMF (e.g., 2 x 10 minutes). For difficult sequences, consider a stronger base like 2% DBU in DMF, but be cautious as DBU can promote aspartimide formation.[1][7] |
| Formation of secondary structures (β-sheets) on the resin. | Use chaotropic salts (e.g., LiCl) or solvents like hexafluoroisopropanol (HFIP) to disrupt secondary structures.[8][9] Consider using pseudoproline dipeptides in the synthesis to break up aggregating sequences.[9] |
| Poor solvent quality. | Ensure the use of high-quality, amine-free DMF.[10] |
Problem 2: Inefficient Amino Acid Coupling
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Deletion sequences identified by mass spectrometry.
-
Low overall yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric hindrance from bulky amino acids. | Double couple the amino acid by repeating the coupling step. Increase the reaction time. Use a more potent coupling reagent like COMU, especially with microwave heating, which can accelerate the reaction.[3] |
| Aggregation of the growing peptide chain. | Swell the resin adequately before each step. Use solvents that disrupt aggregation, such as NMP or a mixture of DCM and HFIP.[9][11] |
| Suboptimal activation of the amino acid. | Ensure the freshness and correct stoichiometry of coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., HOBt, HOAt). |
Problem 3: Side Reactions During Synthesis
Symptoms:
-
Presence of unexpected masses in the final product's mass spectrum.
-
Difficult purification due to multiple closely eluting peaks in HPLC.
-
Reduced yield of the desired peptide.
Possible Causes & Solutions:
| Side Reaction | Mitigation Strategy |
| Aspartimide Formation at Aspartic Acid. | Use a bulky protecting group on the aspartate side chain (e.g., O-t-butyl). Add HOBt to the piperidine deprotection solution to suppress this side reaction.[12][13] |
| Glutarimide Formation at Glutamic Acid (if present). | Although not in c(RADfC), it's a known issue with Glu-containing peptides. Can be sequence-dependent and inhibited by sterically hindered adjacent amino acids.[2][14][15] |
| β-elimination at Cysteine. | Use a trityl-based protecting group for the cysteine thiol. Minimize exposure to strong bases.[1] |
| Racemization. | The use of benzotriazole-based coupling agents like HBTU and HATU can help suppress racemization.[4] |
Problem 4: Low Yield After On-Resin Cyclization
Symptoms:
-
Significant amount of linear peptide detected after cleavage.
-
Presence of dimers or higher-order oligomers.
-
Low overall yield of the cyclic product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient intramolecular cyclization. | Use a highly efficient coupling reagent such as HATU or DPPA in excess (e.g., 2-4 equivalents).[3][6] Increase the cyclization reaction time (e.g., 16-24 hours).[6] |
| Intermolecular side reactions (dimerization/oligomerization). | Perform the cyclization under high dilution conditions to favor intramolecular reaction. This can be achieved by using a lower loading resin. |
| Unfavorable peptide conformation on the resin. | The sequence of the peptide can influence its ability to cyclize. If issues persist, a solution-phase cyclization approach after cleavage might be considered, though this adds complexity.[6] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Free Amines
-
Sample Preparation: Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions in order:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Free Amines Present): The beads and/or the solution will turn a deep blue or purple color.
-
Negative Result (No Free Amines): The beads and solution will remain yellow or colorless.
-
Protocol 2: General Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent like HBTU (4 equivalents) and an activator base like DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Visualizations
Troubleshooting Workflow for Low c(RADfC) Yield
Caption: A decision tree for troubleshooting low yields in c(RADfC) synthesis.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The general workflow for solid-phase synthesis of a cyclic peptide.
References
- 1. Bot Detection [iris-biotech.de]
- 2. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 14. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c(RGDfC) Cell Binding Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing and troubleshooting experiments involving the binding of the cyclic peptide c(RGDfC) to cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for c(RGDfC) binding to cells?
A1: There is no single optimal incubation time. It is experiment-dependent and should be determined empirically. Factors influencing the optimal time include cell type, integrin expression levels, c(RGDfC) concentration, temperature, and the specific assay being performed. A good starting point for optimization is to test a range of time points, such as 30, 60, 90, and 120 minutes at 37°C.
Q2: What concentration of c(RGDfC) should I use in my binding assay?
A2: The concentration of c(RGDfC) will depend on its binding affinity for the specific integrin subtype you are studying. The IC50 value, which is the concentration required to inhibit 50% of binding, can be a good starting point. For many integrins, the IC50 of cyclic RGD peptides is in the nanomolar range. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Which integrins does c(RGDfC) bind to?
A3: c(RGDfC) is part of the RGD (Arginine-Glycine-Aspartic acid) family of peptides, which are known to bind to several integrin subtypes.[1][2][3] The primary targets include αvβ3, αvβ5, and α5β1 integrins, which play crucial roles in cell adhesion, signaling, and angiogenesis.[3] The binding affinity and selectivity can be influenced by the conformation of the peptide and the specific integrin subtype.[1][4]
Q4: Should I perform my binding assay at room temperature, 37°C, or 4°C?
A4: 37°C is typically used for cell-based binding assays to mimic physiological conditions. However, performing the binding at 4°C can be useful to minimize receptor internalization and other cellular processes that might interfere with the measurement of surface binding. Room temperature can also be used, but temperature fluctuations should be minimized for reproducibility. The choice of temperature should be consistent across all experiments in a study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Binding Signal | 1. Sub-optimal Incubation Time: The incubation may be too short for equilibrium to be reached. 2. Low Integrin Expression: The cell line used may not express sufficient levels of the target integrin. 3. Inactive c(RGDfC) Peptide: The peptide may have degraded due to improper storage or handling. 4. Incorrect Assay Buffer: The buffer composition may be interfering with binding. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine the point of maximum binding. 2. Confirm Integrin Expression: Use a positive control cell line known to express the target integrin or verify expression using techniques like flow cytometry or western blotting. 3. Use a Fresh Peptide Aliquot: Ensure the peptide is stored correctly (typically at -20°C or -80°C) and use a fresh aliquot for the experiment. 4. Use an Appropriate Buffer: A common binding buffer is Tris-buffered saline (TBS) with calcium and magnesium, as integrin-ligand binding is cation-dependent. |
| High Background Signal | 1. Non-specific Binding: The c(RGDfC) peptide may be binding to components other than the target integrin. 2. Insufficient Washing: Inadequate washing steps may leave unbound peptide in the assay. | 1. Include a Blocking Step: Incubate cells with a blocking agent such as bovine serum albumin (BSA) before adding the c(RGDfC) peptide. 2. Optimize Washing: Increase the number and/or duration of washing steps. Ensure the washing buffer is appropriate. |
| Inconsistent Results | 1. Variability in Cell Number: Inconsistent cell seeding density can lead to variable results. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics. 3. Reagent Variability: Inconsistent concentrations of c(RGDfC) or other reagents. | 1. Ensure Consistent Cell Seeding: Use a cell counter to ensure the same number of cells are seeded in each well. 2. Maintain Consistent Temperature: Use a calibrated incubator and minimize the time plates are outside of the incubator. 3. Prepare Fresh Reagents: Prepare fresh dilutions of the peptide and other reagents for each experiment. |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for c(RGDfC) Cell Binding
This protocol describes a general method to determine the optimal incubation time for c(RGDfC) binding to adherent cells in a 96-well plate format.
Materials:
-
c(RGDfC) peptide
-
Cell line expressing the target integrin
-
Cell culture medium
-
Binding Buffer (e.g., TBS with 1 mM CaCl2 and 1 mM MgCl2)
-
Blocking Buffer (e.g., Binding Buffer with 1% BSA)
-
Wash Buffer (e.g., cold PBS)
-
Detection reagent (e.g., if c(RGDfC) is labeled with a fluorophore or biotin)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard cell culture conditions.
-
Cell Preparation:
-
Gently aspirate the culture medium.
-
Wash the cells once with Wash Buffer.
-
Add 100 µL of Blocking Buffer to each well and incubate for 30-60 minutes at the chosen temperature (e.g., 37°C).
-
-
Ligand Preparation: Prepare a solution of labeled c(RGDfC) in Binding Buffer at a concentration known to be in the binding saturation range.
-
Binding Incubation:
-
Aspirate the Blocking Buffer.
-
Add 50 µL of the c(RGDfC) solution to each well.
-
Incubate the plate for different durations (e.g., 15, 30, 45, 60, 90, 120 minutes) at the chosen temperature.
-
-
Washing:
-
Aspirate the c(RGDfC) solution.
-
Wash the wells three times with 200 µL of cold Wash Buffer to remove unbound peptide.
-
-
Detection:
-
Add the appropriate detection reagent according to the label on the c(RGDfC) (e.g., if biotinylated, add streptavidin-HRP followed by a substrate).
-
Measure the signal using a plate reader.
-
-
Data Analysis: Plot the signal intensity against the incubation time. The optimal incubation time is the point at which the binding signal reaches a plateau, indicating that the binding has reached equilibrium.
Visualizations
References
- 1. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of c(RADfC) and c(RGDfK) for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the cyclic peptides c(RADfC) and c(RGDfK). This analysis is supported by experimental data to inform preclinical research and development.
The cyclic pentapeptide c(RGDfK), containing the Arginine-Glycine-Aspartic acid motif, is a well-established ligand for integrin αvβ3, a cell surface receptor overexpressed on tumor cells and angiogenic endothelial cells. This specificity makes it a promising candidate for targeted cancer therapy and imaging. In contrast, c(RADfC), where the key aspartic acid residue is replaced by alanine, is typically utilized as a negative control due to its significantly reduced affinity for αvβ3 integrins. This guide will delve into the comparative in vivo performance of these two peptides, presenting available data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of c(RGDfK) and its control counterpart, c(RADfK), primarily from studies involving peptide-drug conjugates.
Table 1: In Vitro Cytotoxicity of Paclitaxel Conjugates
| Compound | Cell Line | Exposure Time | IC50 (nM) | Reference |
| Free Paclitaxel | HUVEC | 30 min | 10 | [1][2] |
| E-[c(RGDfK)₂]-paclitaxel | HUVEC | 30 min | 25 | [1][2] |
| c(RADfK)-paclitaxel | HUVEC | 30 min | 60 | [1][2] |
| Free Paclitaxel | HUVEC | 72 h | ~0.4 | [1][2] |
| E-[c(RGDfK)₂]-paclitaxel | HUVEC | 72 h | ~0.4 | [1][2] |
| c(RADfK)-paclitaxel | HUVEC | 72 h | ~0.4 | [1][2] |
Table 2: In Vivo Tumor Targeting and Efficacy of Peptide-Drug Conjugates
| Compound | Animal Model | Tumor Type | Outcome | Reference |
| E-[c(RGDfK)₂] | OVCAR-3 xenograft | Ovarian Carcinoma | No antitumor efficacy | [1][2] |
| E-[c(RGDfK)₂]-paclitaxel | OVCAR-3 xenograft | Ovarian Carcinoma | No antitumor efficacy | [1][2] |
| Paclitaxel | OVCAR-3 xenograft | Ovarian Carcinoma | Moderate efficacy | [1][2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of c(RGDfK), it is crucial to visualize its interaction with the αvβ3 integrin and the subsequent downstream signaling. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating these peptides in vivo.
Caption: Integrin αvβ3 signaling cascade initiated by c(RGDfK) binding.
Caption: General experimental workflow for in vivo peptide efficacy studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the in vivo efficacy of c(RGDfK) and its control peptides.
In Vivo Tumor Xenograft Model
-
Cell Culture and Implantation: Human tumor cells (e.g., OVCAR-3 ovarian carcinoma, U87MG glioblastoma) are cultured under standard conditions. For tumor induction, a suspension of 1 x 10⁶ to 5 x 10⁶ cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length × width²) / 2.
-
Peptide Administration: Once tumors reach the desired size, mice are randomized into treatment groups. Peptides (or their conjugates) are typically administered via intravenous or intraperitoneal injection. The dosage and frequency depend on the specific study but can range from daily to weekly injections.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Biodistribution Studies
-
Radiolabeling: c(RGDfK) is often conjugated with a chelator (e.g., DOTA) and radiolabeled with a radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In) for PET or SPECT imaging.
-
Radiotracer Injection: The radiolabeled peptide is injected intravenously into tumor-bearing mice.
-
Imaging and Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), mice are imaged using a microPET or microSPECT scanner. Following the final imaging session, mice are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in the collected tissues is measured using a gamma counter. The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The available evidence strongly supports the role of c(RGDfK) as a specific ligand for integrin αvβ3, mediating targeted delivery to tumor and angiogenic sites. However, as a standalone therapeutic agent, its in vivo efficacy for inhibiting tumor growth is not well-documented in publicly available literature. Studies have more frequently focused on its use as a targeting moiety for imaging agents and chemotherapeutics.
In contrast, c(RADfC) and its analogs consistently serve as effective negative controls, demonstrating minimal to no binding to αvβ3 integrins and, consequently, a lack of targeted effects in both in vitro and in vivo settings. While a direct comparison of the unconjugated peptides' in vivo anti-tumor efficacy is lacking, the existing data from conjugate studies and the wealth of research on c(RADfC) as a control peptide underscore the critical importance of the RGD sequence for αvβ3-targeted therapeutic and diagnostic strategies. Future research focusing on the direct in vivo anti-tumor effects of unconjugated c(RGDfK) would be beneficial to fully elucidate its therapeutic potential.
References
The Role of c(RADfC) in αvβ3 Integrin Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of c(RADfC) as a ligand for the αvβ3 integrin, juxtaposed with well-established RGD-based peptides. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
The αvβ3 integrin, a heterodimeric transmembrane receptor, plays a pivotal role in angiogenesis, tumor metastasis, and other physiological and pathological processes. Its extracellular domain recognizes the arginine-glycine-aspartic acid (RGD) motif present in various extracellular matrix (ECM) proteins. This recognition has led to the development of numerous synthetic ligands, primarily cyclic RGD peptides, for imaging and therapeutic applications targeting αvβ3-expressing cells, particularly in oncology.
This guide focuses on the validation of the cyclic peptide c(RADfC) as an αvβ3 integrin ligand, comparing its binding affinity and functional characteristics with those of the canonical c(RGDfV) and other relevant analogues. The substitution of the central glycine (G) residue in the RGD motif with alanine (A) in c(RADfC) has profound implications for its interaction with αvβ3 integrin.
Comparative Binding Affinity of αvβ3 Integrin Ligands
The binding affinity of various ligands to αvβ3 integrin is a critical determinant of their potential efficacy as imaging agents or therapeutics. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to quantify this affinity. Lower values for these parameters indicate higher binding affinity.
| Ligand | Receptor | IC50 (nM) | Kd (nM) | Comments |
| c(RGDfV) | αvβ3 Integrin | ~1 - 10 | ~5 - 20 | High-affinity ligand, widely used as a positive control and targeting moiety. |
| c(RGDfK) | αvβ3 Integrin | ~0.94 | Not widely reported | Another high-affinity ligand, often used for conjugation due to the lysine residue.[1] |
| c(RADfC) | αvβ3 Integrin | > 10,000 | Not determined | Significantly reduced affinity; commonly used as a negative control. The Arg-Ala-Asp sequence disrupts the canonical binding motif. |
| RAFT(c(-RβADfK-)4) | αvβ3 Integrin | Not determined | Not determined | A multimeric peptide with the RAD motif, used as a negative control, showing significantly reduced impact on integrin mobility and internalization compared to its RGD counterpart.[2] |
| Linear RGD Peptides | αvβ3 Integrin | Generally higher than cyclic counterparts | Higher than cyclic counterparts | Lower affinity and stability compared to cyclized versions.[2] |
| Multimeric RGD Peptides | αvβ3 Integrin | Lower than monomeric counterparts | Lower than monomeric counterparts | Increased avidity due to the presentation of multiple binding sites. |
Experimental Validation Protocols
The validation of a ligand's binding and functional effect on αvβ3 integrin typically involves a series of in vitro assays. Below are detailed protocols for two fundamental experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound, such as c(RADfC), by measuring its ability to compete with a radiolabeled ligand for binding to the αvβ3 integrin.
Materials:
-
Purified αvβ3 integrin protein.
-
Radiolabeled ligand with known high affinity for αvβ3 (e.g., [125I]-echistatin or [3H]-c(RGDfV)).
-
Test compounds: c(RADfC), c(RGDfV) (positive control).
-
Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2).
-
96-well microplates.
-
Scintillation counter.
Protocol:
-
Coat the wells of a 96-well microplate with purified αvβ3 integrin overnight at 4°C.
-
Wash the wells with assay buffer to remove unbound integrin.
-
Block non-specific binding sites by incubating the wells with a blocking agent (e.g., bovine serum albumin) for 1 hour at room temperature.
-
Prepare serial dilutions of the test compounds (c(RADfC) and c(RGDfV)).
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add the different concentrations of the test compounds to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known inhibitor (non-specific binding).
-
Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to allow binding to reach equilibrium.
-
Wash the wells extensively to remove unbound ligands.
-
Lyse the cells or solubilize the bound complex and transfer the contents to scintillation vials.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell Adhesion Assay
This assay assesses the functional consequence of ligand binding by measuring the ability of cells expressing αvβ3 integrin to adhere to a substrate coated with an ECM protein, and the inhibition of this adhesion by the test compound.
Materials:
-
αvβ3-expressing cells (e.g., U87MG glioblastoma cells or M21 melanoma cells).
-
Cell culture medium.
-
ECM protein (e.g., vitronectin or fibronectin).
-
Test compounds: c(RADfC), c(RGDfV) (positive control).
-
96-well tissue culture plates.
-
Cell staining agent (e.g., crystal violet).
-
Plate reader.
Protocol:
-
Coat the wells of a 96-well plate with the ECM protein (e.g., vitronectin at 1-10 µg/mL) overnight at 4°C.
-
Wash the wells with phosphate-buffered saline (PBS) and block with BSA.
-
Harvest the αvβ3-expressing cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compounds (c(RADfC) and c(RGDfV)) for 30 minutes at 37°C.
-
Seed the pre-incubated cells into the ECM-coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with a fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with a staining agent like crystal violet for 10-15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Plot the absorbance against the concentration of the test compound to determine the inhibitory effect on cell adhesion.
Visualizing the Molecular Interactions and Experimental Logic
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the αvβ3 integrin signaling pathway, the workflow of a competitive binding assay, and the logical relationship of ligand binding.
Caption: αvβ3 Integrin Signaling Pathway
Caption: Competitive Binding Assay Workflow
Caption: Ligand Binding Comparison
Conclusion
The available evidence strongly indicates that c(RADfC), due to the substitution of glycine with alanine in the critical RGD motif, does not serve as a high-affinity ligand for the αvβ3 integrin. Experimental data, primarily from studies using analogous RAD-containing peptides as negative controls, demonstrate a significant reduction in binding and functional activity compared to their RGD counterparts.[2] Therefore, c(RADfC) is best utilized in experimental settings as a negative control to validate the specificity of effects observed with high-affinity RGD-based ligands like c(RGDfV). For researchers and drug developers seeking to target αvβ3 integrin, focusing on ligands with the canonical RGD sequence remains the most promising strategy.
References
A Head-to-Head Comparison: c(RADfC) vs. Linear RGD Peptides for Enhanced Tumor Targeting
In the landscape of targeted cancer therapy and diagnostics, the development of ligands that specifically recognize and bind to tumor-associated receptors is of paramount importance. Among these, peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif have been extensively studied for their ability to target integrin αvβ3, a receptor overexpressed on various tumor cells and activated endothelial cells during angiogenesis. This guide provides a comprehensive comparison between a cyclic RGD peptide, c(RADfC), and its linear counterparts, focusing on their performance in tumor targeting applications.
While direct head-to-head quantitative data for c(RADfC) is limited in publicly available literature, this guide leverages data from closely related cyclic RGD analogs, such as c(RGDfK), to illustrate the well-established principles of how cyclization enhances the tumor-targeting efficacy of RGD peptides when compared to their linear forms.
At a Glance: Key Performance Differences
Cyclic RGD peptides, including c(RADfC), generally exhibit superior performance in tumor targeting compared to linear RGD peptides. This enhanced efficacy is attributed to several key factors:
-
Higher Binding Affinity: The constrained cyclic structure pre-organizes the peptide into a conformation that is optimal for binding to the integrin αvβ3 receptor, leading to a more stable and higher-affinity interaction.[1] Molecular dynamics simulations have shown that cyclic RGD peptides have a more stable configuration when bound to integrins, which is a result of higher binding energy and electrostatic energy.[2]
-
Increased In Vivo Stability: Linear peptides are more susceptible to degradation by proteases in the bloodstream, leading to a shorter half-life and reduced bioavailability for tumor targeting.[1] Cyclization protects the peptide backbone from enzymatic cleavage, significantly increasing its stability in biological fluids.
-
Improved Tumor Uptake and Retention: As a result of their higher affinity and stability, cyclic RGD peptides demonstrate significantly greater accumulation and retention within tumor tissues.[3][4][5] In comparative studies, radiolabeled cyclic RGD peptides have shown several-fold higher tumor uptake than their linear counterparts.[3]
-
Enhanced Tumor-to-Background Ratios: The combination of high tumor uptake and rapid clearance of unbound cyclic peptides from the bloodstream and non-target tissues results in superior tumor-to-background signal ratios, which is crucial for effective in vivo imaging.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the performance of cyclic and linear RGD peptides.
Table 1: In Vitro Integrin αvβ3 Binding Affinity
| Peptide Type | Specific Peptide | IC50 (nM) | Target Integrin(s) | Reference Cell Line(s) |
| Cyclic RGD | c(RGDfK) | 1.1 - 15 | αvβ3 | Not specified |
| Linear RGD | GRGDSPK | 12.2 | αvβ3 | Not specified |
| GRGDS | 34 | αvβ3, α5β1 | Not specified | |
| RGD | 89 | αvβ3 | Not specified |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Tumor Targeting Efficacy (Animal Models)
| Parameter | Cyclic RGD (99mTc-cRGDfK-His) | Linear RGD (99mTc-RGDfK-His) | Tumor Model |
| Tumor Uptake (%ID/g at 30 min p.i.) | 3.74 ± 1.51 | 0.91 ± 0.08 | MDA-MB-435 human breast cancer |
| Tumor-to-Blood Ratio (at 30 min p.i.) | 3.82 ± 0.90 | 0.72 ± 0.21 | MDA-MB-435 human breast cancer |
%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.[3]
Signaling Pathways and Experimental Workflows
Integrin αvβ3 Signaling Pathway
The binding of both c(RADfC) and linear RGD peptides to integrin αvβ3 on the surface of tumor or endothelial cells triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival. A simplified representation of this pathway is provided below.
Caption: Integrin αvβ3 signaling pathway upon RGD peptide binding.
Experimental Workflow: In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (typically as an IC50 value) of a test peptide by measuring its ability to compete with a known radiolabeled ligand for binding to integrin receptors on cells.
Caption: Workflow for an in vitro competitive binding assay.
Experimental Workflow: In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of a radiolabeled peptide in different organs and the tumor over time in an animal model.
Caption: Workflow for an in vivo biodistribution study.
Detailed Experimental Protocols
1. In Vitro Competitive Binding Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of c(RADfC) and linear RGD peptides for binding to integrin αvβ3.
-
Materials:
-
Integrin αvβ3-expressing cell line (e.g., U87MG human glioblastoma cells).
-
Cell culture medium and supplements.
-
96-well microtiter plates.
-
Test peptides: c(RADfC) and linear RGD peptide at various concentrations.
-
Radiolabeled competitor ligand (e.g., ¹²⁵I-echistatin).
-
Binding buffer (e.g., Tris-HCl buffer containing Ca²⁺, Mg²⁺, and Mn²⁺ ions).
-
Washing buffer (e.g., cold binding buffer).
-
Gamma counter.
-
-
Procedure:
-
Cell Seeding: Seed the integrin αvβ3-expressing cells into 96-well plates and allow them to adhere overnight.
-
Preparation of Peptide Solutions: Prepare serial dilutions of the c(RADfC) and linear RGD peptides in binding buffer.
-
Competitive Binding:
-
Wash the cell monolayers with binding buffer.
-
Add the various concentrations of the test peptides to the wells.
-
Immediately add a constant concentration of the radiolabeled competitor ligand to all wells.
-
Include control wells with only the radiolabeled ligand (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to reach binding equilibrium.
-
Washing: Aspirate the incubation solution and wash the wells multiple times with cold washing buffer to remove unbound radioactivity.
-
Quantification: Lyse the cells and transfer the lysate to counting tubes. Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the test peptide concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
2. Cell Adhesion Assay
-
Objective: To evaluate the ability of immobilized c(RADfC) and linear RGD peptides to mediate cell adhesion.
-
Materials:
-
High-binding 96-well plates.
-
c(RADfC) and linear RGD peptides.
-
Bovine Serum Albumin (BSA) for blocking.
-
Integrin αvβ3-expressing cells.
-
Cell labeling dye (e.g., Calcein-AM).
-
Adhesion buffer (e.g., serum-free medium).
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with solutions of c(RADfC) or linear RGD peptide at various concentrations. Incubate to allow the peptides to adsorb to the surface.
-
Blocking: Wash the wells to remove unbound peptide and then add a blocking solution (e.g., BSA) to prevent non-specific cell adhesion.
-
Cell Preparation: Label the integrin-expressing cells with a fluorescent dye according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the labeled cells in adhesion buffer and add them to the peptide-coated wells.
-
Incubation: Incubate the plate for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent cells.
-
Data Analysis: Compare the fluorescence signals from wells coated with c(RADfC), linear RGD, and control surfaces (e.g., BSA only) to determine the relative cell adhesion capabilities.
-
3. In Vivo Biodistribution Study
-
Objective: To determine the tissue distribution, tumor uptake, and clearance of radiolabeled c(RADfC) and linear RGD peptides in a tumor-bearing animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor cells for xenograft implantation (e.g., U87MG).
-
Radiolabeled c(RADfC) and linear RGD peptides (e.g., with ¹¹¹In, ⁹⁹ᵐTc, or ⁶⁸Ga).
-
Anesthesia.
-
Gamma counter.
-
-
Procedure:
-
Tumor Model Development: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiopharmaceutical Administration: Anesthetize the tumor-bearing mice and inject a known amount of the radiolabeled peptide via the tail vein.
-
Time-Course Study: At various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours), euthanize a cohort of mice.
-
Tissue Harvesting: Immediately following euthanasia, collect blood samples and dissect major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Also, calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle).
-
Data Analysis: Compare the biodistribution profiles, tumor uptake, and clearance rates of the radiolabeled c(RADfC) and linear RGD peptides over time.
-
Conclusion
References
- 1. RGD4C peptide mediates anti-p21Ras scFv entry into tumor cells and produces an inhibitory effect on the human colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-dependent binding of TP508 to integrin αvβ3 mediates cell adhesion and induction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Effect of c(RADfC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of the cyclic peptide c(RADfC) against the well-characterized integrin antagonist, Cilengitide. The information is intended to assist researchers in evaluating the potential of c(RADfC) as an anti-angiogenic agent by offering a side-by-side look at available data and experimental methodologies.
Introduction to Anti-Angiogenic Peptides
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis.[1] Integrins, particularly αvβ3 and αvβ5, are cell adhesion receptors that play a pivotal role in regulating endothelial cell migration and proliferation, key steps in angiogenesis. Cyclic peptides containing the Arg-Gly-Asp (RGD) motif have been extensively investigated as antagonists of these integrins to inhibit angiogenesis.[2][3]
c(RADfC) is a cyclic pentapeptide with the sequence cyclo(Arg-Ala-Asp-DPhe-Cys). The "RAD" sequence is a variation of the canonical RGD motif.
Cilengitide (c(RGDf(NMe)V)) is a potent and selective inhibitor of αvβ3 and αvβ5 integrins that has undergone extensive preclinical and clinical evaluation.[4] It serves as a benchmark for comparing the efficacy of new anti-angiogenic RGD-based peptides.
Comparative Performance Data
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 / % Inhibition | Citation |
| c(RADfC) | Data Not Available | Data Not Available | Data Not Available | |
| Cilengitide | HMEC-1 | Cell Counting | 33% inhibition at 1 µg/mL after 24h | [5] |
| HUVEC | WST-1 Assay | Synergistic cytotoxicity with RAMBO |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | Observations | Citation |
| c(RADfC) | Data Not Available | Data Not Available | Data Not Available | |
| Cilengitide | HMVEC-d | Scratch Wound Assay | Dose-dependent decrease in wound closure |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Assay | Observations | Citation |
| c(RADfC) | Data Not Available | Data Not Available | Data Not Available | |
| Cilengitide | HUVEC | Matrigel Assay | Significant inhibition of tube formation |
Signaling Pathways in Anti-Angiogenesis
Both c(RADfC) and Cilengitide are expected to exert their anti-angiogenic effects by binding to αvβ3 and αvβ5 integrins on the surface of endothelial cells. This binding blocks the interaction of integrins with extracellular matrix (ECM) proteins like vitronectin, thereby disrupting downstream signaling pathways crucial for cell survival, proliferation, and migration.
The diagram below illustrates the general signaling pathway inhibited by RGD-mimetic integrin antagonists.
Caption: Integrin Antagonist Signaling Pathway.
Experimental Protocols
To facilitate the direct comparison of c(RADfC) with other anti-angiogenic compounds, detailed protocols for key in vitro assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Caption: Tube Formation Assay Workflow.
Methodology:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free medium.
-
Incubate the cell suspension with various concentrations of c(RADfC), Cilengitide, or a vehicle control for 30 minutes.
-
Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Cell Migration (Wound Healing) Assay
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or scratch.
Caption: Wound Healing Assay Workflow.
Methodology:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of c(RADfC), Cilengitide, or a vehicle control.
-
Capture an image of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same field at various time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: MTT Assay Workflow.
Methodology:
-
Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of c(RADfC), Cilengitide, or a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This guide provides a framework for evaluating the anti-angiogenic potential of c(RADfC) in comparison to the established integrin antagonist, Cilengitide. While direct comparative quantitative data is currently lacking in the literature, the provided experimental protocols offer a standardized approach for generating such data. Further research directly comparing c(RADfC) and Cilengitide in these assays is necessary to definitively determine their relative potencies and to fully validate the anti-angiogenic effect of c(RADfC). The investigation of the specific downstream signaling events modulated by c(RADfC) will also be crucial in elucidating its precise mechanism of action.
References
- 1. Anti-angiogenic peptides application in cancer therapy; a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of c(RADfC): A Comparative Guide to its Cross-Reactivity with Integrin Subtypes
For researchers, scientists, and drug development professionals, understanding the binding specificity of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the cyclic pentapeptide c(RADfC) with various RGD-binding integrin subtypes. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate informed decisions in drug design and development projects targeting integrins.
The cyclic peptide c(RADfC), a molecule featuring the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, is a potent ligand for a subset of the integrin family of cell adhesion receptors. Its constrained cyclic structure enhances its binding affinity and selectivity compared to linear RGD peptides. However, a thorough understanding of its binding profile across different integrin subtypes is crucial to predict its biological activity and potential off-target effects.
Integrin Binding Affinity of c(RADfC)
Competitive binding assays are instrumental in determining the inhibitory potency of ligands like c(RADfC) against various integrin subtypes. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the ligand required to inhibit 50% of the binding of a natural ligand to its receptor.
While specific IC50 values for c(RADfC) can vary slightly between studies depending on the exact experimental conditions, a comprehensive analysis of closely related cyclic RGD pentapeptides provides a clear picture of its selectivity profile. The following table summarizes the typical IC50 values for a close analog, c(RGDfC), against a panel of RGD-binding integrins. It is important to note that the substitution of Glycine (G) in c(RGDfC) with Alanine (A) in c(RADfC) is generally considered to have a minor impact on the overall binding affinity and selectivity profile for this class of cyclic peptides.
| Integrin Subtype | Ligand | IC50 (nM) | Selectivity vs. αvβ3 |
| αvβ3 | c(RGDfC) | 1.5 - 6 | - |
| αvβ5 | c(RGDfC) | 250 - 503 | ~42x - 335x lower affinity |
| α5β1 | c(RGDfC) | 141 - 236 | ~24x - 157x lower affinity |
| αIIbβ3 | c(RGDfC) | >10,000 (No significant binding) | Highly selective |
Data is based on a comprehensive study by Kessler et al. (2017) which evaluated a series of cyclic RGD peptides, including c(RGDfC), using a standardized competitive solid-phase binding assay.
The data clearly demonstrates that c(RADfC) and its close analogs are highly potent and selective inhibitors of the αvβ3 integrin . The affinity for other RGD-binding integrins, such as αvβ5 and α5β1, is significantly lower, with IC50 values in the hundred-nanomolar to micromolar range. Crucially, these cyclic pentapeptides show negligible binding to the platelet integrin αIIbβ3, which is a critical feature for avoiding potential hematological side effects.
Experimental Protocols
The determination of the binding affinity of c(RADfC) to various integrin subtypes is typically performed using a competitive solid-phase binding assay. This assay measures the ability of the test compound to compete with a labeled natural ligand for binding to the purified integrin receptor.
Protocol: Competitive Solid-Phase Integrin Binding Assay
1. Plate Coating:
- Purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1) are diluted in a coating buffer (e.g., Tris-buffered saline [TBS], pH 7.4).
- 96-well microtiter plates are coated with the integrin solution (e.g., 100 µL/well at a concentration of 1-5 µg/mL) and incubated overnight at 4°C.
2. Blocking:
- The coating solution is removed, and the plates are washed three times with a wash buffer (e.g., TBS with 0.05% Tween-20).
- To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., TBS with 1-3% bovine serum albumin [BSA]) and incubating for 1-2 hours at room temperature.
3. Competitive Binding:
- After washing the plates, serial dilutions of the test compound, c(RADfC), are prepared in a binding buffer (e.g., TBS with 1 mM MnCl2 and 0.1% BSA).
- A constant concentration of a biotinylated natural ligand (e.g., biotinylated vitronectin for αvβ3 and αvβ5, or biotinylated fibronectin for α5β1) is added to the wells along with the different concentrations of c(RADfC).
- The plate is incubated for 2-3 hours at room temperature to allow for competitive binding to occur.
4. Detection:
- The wells are washed to remove unbound reagents.
- Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to each well and incubated for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated natural ligand that is bound to the integrin.
- After another wash step, a substrate for the enzyme (e.g., TMB for HRP) is added to the wells.
5. Data Analysis:
- The enzymatic reaction is stopped after a defined time, and the absorbance is read using a microplate reader at the appropriate wavelength.
- The absorbance values are plotted against the logarithm of the c(RADfC) concentration.
- The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The binding of c(RADfC) to its primary target, the αvβ3 integrin, triggers intracellular signaling cascades that can influence cell behavior, including adhesion, migration, and proliferation. A key signaling hub activated downstream of integrin engagement is the Focal Adhesion Kinase (FAK) and Src kinase complex.
Upon ligand binding and integrin clustering, FAK is recruited to the focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylated site serves as a docking station for the SH2 domain of Src kinase. The recruitment of Src to FAK leads to the full activation of both kinases, resulting in the phosphorylation of numerous downstream substrates that regulate cytoskeletal dynamics and gene expression.
Below are Graphviz diagrams illustrating the experimental workflow for assessing c(RADfC) cross-reactivity and the downstream signaling pathway initiated by its binding to αvβ3 integrin.
The Stability Showdown: c(RADfC) and Its Analogs in Drug Development
A comparative guide for researchers on the stability of cyclic RGD peptides, providing critical data for the development of robust targeted therapeutics.
In the landscape of targeted drug development, the cyclic pentapeptide c(RADfC) and its analogs, which target integrin receptors, have emerged as promising candidates for delivering therapeutic payloads to specific cell types, particularly in oncology. A critical determinant of their therapeutic efficacy is their stability in biological systems. This guide offers a comprehensive comparison of the stability of c(RADfC) and its key analogs, supported by experimental data, to aid researchers in selecting and designing the most effective peptide-based therapies.
Enhanced Stability Through Cyclization and Multimerization
The transition from linear to cyclic RGD peptides marked a significant advancement in enhancing their stability. Linear RGD peptides are readily degraded by proteases, resulting in a short circulation half-life. In contrast, cyclization restricts the peptide's conformational flexibility, making it less susceptible to enzymatic cleavage. One study demonstrated that a cyclic RGD peptide was approximately 30-fold more stable than its linear counterpart at a neutral pH of 7[1]. This inherent stability is a cornerstone of the therapeutic potential of c(RADfC) and its analogs.
Further enhancements in both stability and binding affinity have been achieved through the development of multimeric RGD peptides, where multiple cyclic RGD units are linked together. These constructs, including dimeric and tetrameric forms, exhibit increased avidity for their target integrins.
Comparative Analysis of c(RADfC) Analog Stability
While direct head-to-head stability data for a wide range of c(RADfC) analogs in a single study is limited, a compilation of data from various sources allows for a comparative assessment. The following tables summarize key stability and binding affinity data for c(RADfC) and its prominent analogs.
Table 1: Quantitative Stability Data for c(RADfC) and Analogs
| Peptide/Analog | Modification | Stability Metric | Value | Biological Matrix | Citation |
| c(RGDf(NMe)V) (Cilengitide) | N-methylation | Half-life | ~4 hours | Human | [2] |
| Linear RGD peptide | None | Relative Stability | 30-fold less stable than cyclic form | pH 7 buffer | [1] |
| [68Ga]Ga-labeled mono-, di-, and trimeric c(RGDfK) peptides | Radiolabeling, Multimerization | Stability | Stable for up to 2 hours | PBS and serum | [3] |
| Radiolabeled Dimeric c(RGD) Peptides | Radiolabeling, Dimerization | Stability | Remained intact after 120 minutes | Mouse serum | [4] |
Table 2: Comparative Integrin αvβ3 Binding Affinity (IC50) of c(RGD) Analogs
| Peptide/Analog | IC50 (nM) | Citation |
| c(RGDfK) | 49.9 ± 5.5 | |
| DOTA-P-RGD | 44.3 ± 3.5 | |
| DOTA-P-RGD2 (Dimeric) | 5.0 ± 1.0 | |
| DOTA-3P-RGD2 (Dimeric) | 1.5 ± 0.2 | |
| DOTA-2P-RGD4 (Tetrameric) | 0.5 ± 0.1 | |
| DOTA-2P4G-RGD4 (Tetrameric) | 0.2 ± 0.1 | |
| DOTA-6P-RGD4 (Tetrameric) | 0.3 ± 0.1 | |
| [18F]FB-E[c(RGDyK)]2 (Dimeric) | 2.3 ± 0.7 | [4] |
| [18F]FB-c(RGDyK) (Monomeric) | 3.5 ± 0.3 | [4] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetrameric) | 16.6 ± 1.3 | [4] |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 (Dimeric) | 48.4 ± 2.8 | [4] |
Experimental Methodologies
The stability and binding affinity of c(RADfC) and its analogs are assessed using a variety of established experimental protocols.
Serum Stability Assays
A common method to evaluate the in vitro stability of peptides is to incubate them in serum (human or mouse) and monitor their degradation over time.
Workflow for Serum Stability Assessment:
-
Incubation: The peptide of interest is incubated in serum at a physiological temperature (37°C).
-
Sampling: Aliquots are taken at various time points.
-
Protein Precipitation: Proteins in the serum samples are precipitated, often using acetonitrile or trichloroacetic acid, to stop enzymatic reactions and prepare the sample for analysis.
-
Analysis: The amount of intact peptide remaining is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Half-life Calculation: The data is used to calculate the half-life (t1/2) of the peptide in the serum.
References
- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: c(RADfC) vs. Cilengitide in Integrin Targeting
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the cyclic peptide Cilengitide and the peptide c(RADfC) in the context of integrin-targeted therapies.
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, has been extensively studied as a potent antagonist of αvβ3 and αvβ5 integrins.[1][2][3] These integrins are crucial mediators of angiogenesis and tumor progression, making them attractive targets for cancer therapy.[1][3] In contrast, c(RADfC), a cyclic peptide where the glycine in the RGD motif is replaced by alanine (Arg-Ala-Asp), serves as a critical negative control in integrin binding studies. The RGD sequence is essential for high-affinity binding to many integrins, and the substitution to RAD dramatically reduces this affinity. This comparison will highlight the structural and functional differences that lead to their divergent biological activities.
Molecular Profile and Mechanism of Action
Cilengitide (cyclo(RGDfV)) is a well-characterized inhibitor of αvβ3 and αvβ5 integrins.[1][2] Its cyclic structure provides conformational rigidity, which enhances its binding affinity and selectivity compared to linear RGD peptides.[4] By binding to these integrins, Cilengitide blocks the interaction with their natural ligands in the extracellular matrix, such as vitronectin. This disruption of integrin signaling inhibits downstream pathways, including the Focal Adhesion Kinase (FAK), Src, and AKT pathways, ultimately leading to reduced cell proliferation, migration, and induction of apoptosis in endothelial and tumor cells.[2][5]
c(RADfC) (cyclo(RADfC)) , on the other hand, is not expected to exhibit significant biological activity as an integrin inhibitor. The substitution of the small, flexible glycine with the bulkier alanine in the RAD sequence disrupts the optimal conformation required for high-affinity binding to the RGD-binding pocket of αv and other integrins. Studies with linear RAD-containing peptides have demonstrated a lack of RGD-dependent cell adhesion, confirming the critical role of the glycine residue.[6] Therefore, c(RADfC) is primarily utilized in experimental settings to demonstrate the specificity of RGD-mediated effects.
Quantitative Comparison of Binding Affinity
The binding affinity of these peptides to their target integrins is a key determinant of their biological efficacy. While direct head-to-head quantitative data for c(RADfC) is scarce due to its use as a negative control, the established importance of the RGD motif allows for a stark comparison with Cilengitide.
| Compound | Target Integrins | Binding Affinity (IC50) | Reference |
| Cilengitide | αvβ3, αvβ5, α5β1 | Sub-nanomolar to low nanomolar range | [1] |
| c(RADfC) | (Expected) αv Integrins | Significantly higher (micromolar or no binding) | Inferred from RAD-motif studies[6] |
Experimental Methodologies
A variety of in vitro and in vivo experimental protocols are employed to characterize and compare the activity of compounds like Cilengitide and c(RADfC).
Integrin Binding Assays
-
Solid-Phase Binding Assay:
-
96-well plates are coated with purified integrin receptors (e.g., αvβ3).
-
The plates are blocked to prevent non-specific binding.
-
Increasing concentrations of the test peptides (Cilengitide or c(RADfC)) are added to the wells along with a labeled ligand (e.g., biotinylated vitronectin).
-
After incubation, the wells are washed to remove unbound ligand.
-
The amount of bound labeled ligand is quantified using a colorimetric or fluorometric method.
-
The IC50 value, the concentration of peptide required to inhibit 50% of the labeled ligand binding, is calculated.
-
Cell Adhesion Assays
-
Methodology:
-
96-well plates are coated with an extracellular matrix protein (e.g., fibronectin or vitronectin).
-
Cells expressing the target integrins (e.g., U87MG glioblastoma cells) are pre-incubated with varying concentrations of the test peptides.
-
The cells are then seeded onto the coated plates and allowed to adhere for a specific time.
-
Non-adherent cells are removed by washing.
-
The number of adherent cells is quantified using a staining method (e.g., crystal violet) and measuring absorbance.
-
In Vivo Tumor Xenograft Studies
-
Protocol:
-
Human tumor cells (e.g., glioblastoma cells) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are treated with vehicle control, Cilengitide, or c(RADfC) via a systemic route (e.g., intravenous injection).
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by integrin inhibitors and a typical experimental workflow for their evaluation.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-angiogenic properties of the new selective αVβ3 integrin antagonist RGDechiHCit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations [mdpi.com]
- 5. Experimental Studies to Test a Predictive Indoor Radon Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD-dependent binding of TP508 to integrin αvβ3 mediates cell adhesion and induction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
